molecular formula C7H12N2S B1637095 5-Butyl-thiazol-2-ylamine

5-Butyl-thiazol-2-ylamine

Cat. No.: B1637095
M. Wt: 156.25 g/mol
InChI Key: DSSQRZNGLWNALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-thiazol-2-ylamine is a chemical compound belonging to the 2-aminothiazole class, a scaffold recognized as a fundamental building block in medicinal chemistry and drug discovery research . The 2-aminothiazole core is a privileged structure in the design of small molecule therapeutic agents due to its broad pharmacological spectrum and presence in several clinically approved drugs . This compound serves as a key synthetic intermediate for researchers developing novel bioactive molecules. Its primary research applications are in the fields of oncology and infectious diseases. As part of the 2-aminothiazole family, it possesses a versatile framework that can be structurally modified to create potent inhibitors against a wide range of biological targets . In anticancer research, derivatives of 2-aminothiazole have demonstrated potent and selective nanomolar inhibitory activity against diverse human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . These compounds can act as inhibitors for critical enzyme targets such as receptor tyrosine kinases (e.g., VEGFR-2), cyclin-dependent kinases, and components of the PI3K/mTOR pathway, which are pivotal in cellular proliferation and survival signaling cascades . In antimicrobial research, 2-aminothiazole derivatives have shown emergent antibacterial activity against various Gram-positive and Gram-negative bacterial strains . The mechanism in this context may involve disrupting essential bacterial enzymes or, when used in conjunction with delivery vectors like cell-penetrating peptides, enhancing compound uptake and efficacy . Furthermore, this chemotype has shown significant value in antitubercular research, exhibiting growth inhibitory activity against Mycobacterium tuberculosis strains with a low propensity to be substrates of efflux pumps, a common resistance mechanism . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

5-butyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H12N2S/c1-2-3-4-6-5-9-7(8)10-6/h5H,2-4H2,1H3,(H2,8,9)

InChI Key

DSSQRZNGLWNALI-UHFFFAOYSA-N

SMILES

CCCCC1=CN=C(S1)N

Canonical SMILES

CCCCC1=CN=C(S1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Butyl-thiazol-2-ylamine (CAS 39136-62-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 5-Butyl-thiazol-2-ylamine. As a member of the 2-aminothiazole class of compounds, this molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery.

Core Molecular Attributes

This compound is a substituted thiazole derivative characterized by a butyl group at the 5-position and an amine group at the 2-position of the thiazole ring. This structure is a key building block in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Computational Properties

A summary of the key physicochemical and computational properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 39136-62-4[1][2]
Molecular Formula C7H12N2S[1]
Molecular Weight 156.25 g/mol [1]
SMILES C(CCC)C1=CN=C(S1)N[2]
Polar Surface Area (PSA) 67.15 Ų[1]
LogP (calculated) 2.65[1]

Synthesis and Characterization

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a common and versatile method for preparing these compounds.

General Synthesis Pathway

A prevalent method for synthesizing 5-substituted-2-aminothiazoles involves the reaction of an α-haloketone with thiourea. For this compound, a potential synthetic route starts with 2-bromohexanal and thiourea.[1] The reaction typically proceeds via a cyclocondensation mechanism.

Synthesis_of_5_Butyl_thiazol_2_ylamine 2-Bromohexanal 2-Bromohexanal Intermediate Cyclization Intermediate 2-Bromohexanal->Intermediate + Thiourea Thiourea Thiourea Thiourea->Intermediate Product This compound Intermediate->Product Dehydration

Caption: General synthetic workflow for this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a generalized protocol for the synthesis of 2-aminothiazoles, which can be adapted for this compound.

  • Reaction Setup: To a solution of the appropriate α-haloketone (e.g., 2-bromohexanal) in a suitable solvent such as ethanol, add an equimolar amount of thiourea.

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 70-80 °C) and stirred for a specified period, often monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) to track the reaction progress.[3]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The solid can be collected by filtration.

  • Purification: The crude product is often purified by recrystallization or column chromatography to yield the pure 2-aminothiazole derivative. The final product's identity and purity should be confirmed by analytical techniques.

Analytical Characterization

The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the amine (N-H) and thiazole ring vibrations.

A general workflow for the characterization of synthesized 2-aminothiazole derivatives is outlined below.

Analytical_Workflow Synthesized_Compound Crude Product Purification Purification (e.g., Column Chromatography) Synthesized_Compound->Purification Purity_Assessment Purity Assessment (e.g., HPLC, LC/MS) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation NMR 1H & 13C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR

Caption: Standard workflow for the purification and characterization of synthesized compounds.

Biological and Medicinal Significance

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds.[4] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities.

Potential Therapeutic Applications

The 2-aminothiazole core is present in numerous FDA-approved drugs and experimental therapeutic agents.[4] The diverse biological activities associated with this scaffold include:

  • Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[5][6]

  • Anticancer: Several 2-aminothiazole derivatives have shown potent antitumor activity.[7][8][9]

  • Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways.[5][7]

  • Antioxidant: Some derivatives have been investigated for their ability to scavenge free radicals.[5][10]

  • Antitubercular, Anti-HIV, and Antiprotozoal: Highlighting the broad therapeutic potential of this class of compounds.[5]

The presence of the butyl group at the 5-position of this compound can influence its lipophilicity and binding interactions with biological targets, potentially modulating its efficacy and pharmacokinetic profile compared to other substituted 2-aminothiazoles. Structure-Activity Relationship (SAR) studies on related compounds have shown that modifications at the C4 and C5 positions of the thiazole ring can significantly impact cytotoxicity and biological activity.[11]

Safety and Handling

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling the compound.

  • Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation exposure.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a valuable chemical entity with significant potential for further investigation, particularly in the realm of drug discovery and development. Its synthesis is achievable through established chemical methods, and its 2-aminothiazole core suggests a high likelihood of interesting biological activity. Further research into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

  • LookChem. 5-butylthiazol-2-aMine. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

  • Ahmad, A., et al. (2017). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Drug Research, 67(11), 647-656. [Link]

  • Gomha, S. M., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(22), 5249. [Link]

  • PubChem. 4,5-Dihydro-2-thiazolamine. [Link]

  • Al-Ostath, A. I. N., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4947. [Link]

  • Le, T. P. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • PubChem. 2-Amino-5-methylthiazole. [Link]

  • Rahman, M. M., et al. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Ceylon Journal of Science, 52(3), 357-362.
  • Li, Y., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(11), 1888. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 7(12), 147-152.
  • Wang, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(4), 1741-1770. [Link]

  • Onajole, O. K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 621. [Link]

  • NIOSH. (2003). ALCOHOLS COMBINED: METHOD 1405, Issue 1. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.
  • Kumar, A., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry, 14(1), 1-15.
  • PubChem. Thiazolo[5,4-b]pyridin-2-amine, N-butyl-. [Link]

  • Reagentia. 5-Butylthiazol-2-amine (1 x 100 mg). [Link]

  • NIOSH. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]

Sources

The 5-Alkyl-2-Aminothiazole Scaffold: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole core is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs and clinical candidates.[1] While the 2-amino position serves as a critical hydrogen-bond donor/acceptor often targeting the kinase hinge region, the 5-position offers a unique vector for optimizing physicochemical properties and selectivity profiles.

This technical guide focuses specifically on 5-alkyl-2-aminothiazole derivatives . Unlike their 4-substituted counterparts—which are synthetically trivial to access via standard Hantzsch condensation—5-alkyl derivatives require precise regiochemical control.[1] This guide outlines the structural logic, validated synthetic protocols, and therapeutic applications of this specific subclass, designed for medicinal chemists optimizing lead compounds for oncology (kinases) and neurodegeneration (prions/Alzheimer's).

Part 1: Structural Biology & SAR Logic

The Pharmacophore

In the context of ATP-competitive kinase inhibition, the 5-alkyl-2-aminothiazole scaffold functions through a distinct bipartite mechanism:

  • The Hinge Binder (2-Amino Group): The exocyclic amine and the thiazole nitrogen form a donor-acceptor motif that binds to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met318 in c-Src).

  • The Selectivity Vector (5-Alkyl Group): The 5-position projects into the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Why 5-Alkyl?

  • Metabolic Stability: Substitution at C-5 blocks a primary site of oxidative metabolism (CYP450-mediated oxidation), significantly extending half-life compared to the unsubstituted parent.

  • Lipophilicity Tuning: A 5-alkyl group (Methyl, Ethyl, Isopropyl) modulates logP, improving membrane permeability without introducing the steric bulk of an aryl ring, which might clash with the gatekeeper residue.

Visualization: Kinase Binding Mode

The following diagram illustrates the interaction of a generic 5-alkyl-2-aminothiazole with the ATP-binding site.

KinaseBinding Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold 2-Aminothiazole Core Scaffold->Hinge H-Bond (Donor/Acceptor) Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Pocket 5-Alkyl Interaction (Van der Waals) Solvent Solvent Exposed Area Scaffold->Solvent 2-Amino Substituent

Caption: Schematic binding mode of 5-alkyl-2-aminothiazoles. The 5-alkyl group anchors the molecule in the hydrophobic pocket, while the 2-amino group engages the hinge.

Part 2: Synthetic Architectures

Accessing the 5-alkyl-2-aminothiazole regioisomer requires navigating the "Hantzsch Regioselectivity Challenge."[1] Standard reaction of thiourea with


-haloketones (e.g., chloroacetone) yields 4-methylthiazole , not the 5-isomer.
Strategy A: The Modified Hantzsch Synthesis

To exclusively generate the 5-alkyl isomer, one must use


-haloaldehydes  rather than ketones.

Mechanism:

  • Precursor: Use of 2-chloropropionaldehyde (or similar

    
    -haloaldehydes).[1]
    
  • Condensation: Reaction with thiourea.[1][2][3][4]

  • Result: The aldehyde carbon becomes C-4 (unsubstituted), and the alkyl-bearing

    
    -carbon becomes C-5.[1]
    
Strategy B: C-5 Functionalization (Post-Cyclization)

For complex alkyl chains, it is often more efficient to functionalize the pre-formed thiazole ring.

  • Bromination: 2-aminothiazole + NBS

    
     2-amino-5-bromothiazole.[1]
    
  • Cross-Coupling: Suzuki-Miyaura or Sonogashira coupling with alkyl-boronates or alkynes (followed by reduction).[1]

  • Vilsmeier-Haack: Formylation at C-5 followed by reductive amination or Wittig olefination.[1]

Visualization: Synthetic Workflow

SynthesisPathways HaloKetone α-Halo Ketone (R-CO-CH2-X) Thiazole4 4-Alkyl-2-aminothiazole (Common Isomer) HaloKetone->Thiazole4 Hantzsch Condensation HaloAldehyde α-Halo Aldehyde (H-CO-CH(R)-X) Thiazole5 5-Alkyl-2-aminothiazole (Target Isomer) HaloAldehyde->Thiazole5 Hantzsch Condensation (Regioselective) Thiourea Thiourea Thiourea->Thiazole4 Thiourea->Thiazole5 Bromo 2-Amino-5-bromothiazole Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Bromo->Coupling Coupling->Thiazole5 Alkyl-B(OH)2 / Alkyne + H2 2-Aminothiazole (Unsub) 2-Aminothiazole (Unsub) 2-Aminothiazole (Unsub)->Bromo NBS, DMF

Caption: Synthetic divergence.


-Haloaldehydes are required for direct 5-alkyl synthesis, while C-5 bromination allows late-stage diversification.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-Methylthiazole

Direct synthesis using the modified Hantzsch method.

Reagents:

  • 2-Chloropropionaldehyde (CAS: 10140-03-1)

  • Thiourea[2][3][4][5][6][7]

  • Water (Solvent)[2]

  • Sodium Hydroxide (for neutralization)[2]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve thiourea (1.0 eq, 76 mg/mmol) in water (3 mL/mmol).

  • Addition: Add 2-chloropropionaldehyde (1.0 eq) dropwise to the thiourea solution at room temperature. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (100°C) for 4 hours. Monitor consumption of thiourea by TLC (10% MeOH in DCM).

  • Workup: Cool the solution to 0°C in an ice bath.

  • Neutralization: Slowly add 10% NaOH solution until pH ~9-10. The product, 2-amino-5-methylthiazole , will precipitate as a solid or oil.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

    • Expected Yield: 70-85%.[1]

    • Validation: ¹H NMR (DMSO-d₆):

      
       ~2.2 (s, 3H, CH₃), ~6.8 (s, 1H, C4-H), ~6.9 (s, 2H, NH₂).
      
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

Standard protocol for evaluating 5-alkyl derivatives against Src/CDK.

Materials:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Peptide substrate (e.g., Poly Glu:Tyr 4:1) labeled with biotin.[1][8]

  • Detection: ADP-Glo™ or ³³P-ATP radiometric assay.[1]

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the 5-alkyl-2-aminothiazole derivative in 100% DMSO.

  • Enzyme Mix: Dilute the specific kinase (e.g., c-Src, CDK5) in Kinase Buffer to 2x final concentration.[1]

  • Incubation: Add 5 µL of compound and 10 µL of enzyme mix to a 96-well plate. Incubate for 10 min at RT to allow equilibrium binding.

  • Reaction Start: Add 10 µL of ATP/Substrate mix.

  • Termination: After 60 min, stop reaction (e.g., add EDTA or ADP-Glo reagent).

  • Data Analysis: Measure luminescence/radioactivity. Plot Dose-Response curves to calculate IC₅₀ using non-linear regression (GraphPad Prism).

Part 4: Therapeutic Case Studies

Oncology: Kinase Inhibitors (Src/Abl/CDK)

The most prominent validation of the 2-aminothiazole scaffold is Dasatinib (BMS-354825).[9][10][11] While Dasatinib features a 5-carboxamide, the SAR studies leading to its discovery highlighted the sensitivity of the 5-position.

  • SAR Insight: Substitution at the 5-position with alkyl or aryl groups (e.g., in CDK5 inhibitors) dictates selectivity. A 5-isopropyl group was found to enhance potency against CDK5 by filling a specific hydrophobic pocket not accessible to 5-H analogues [6].[1]

  • Mechanism: The 2-amino group binds the hinge (Met318 in Src), while the 5-substituent orients the molecule to avoid steric clash with the gatekeeper residue (Thr338).

Neurodegeneration: Prion Disease (IND24)

IND24 is a potent 2-aminothiazole derivative identified as an antiprion agent.[1]

  • Activity: It doubles the lifespan of prion-infected mice.[1]

  • Structure-Function: The 2-aminothiazole core is essential for crossing the blood-brain barrier (BBB). Optimization at the 5-position (often with aryl/heteroaryl linkers in this specific class) is critical for binding the PrP^Sc conformer and preventing polymerization [1].

Quantitative Data Summary
Compound Class5-SubstituentTargetIC₅₀ / ActivityKey Feature
Dasatinib Carboxamide-ArylSrc/Abl< 1 nMPan-kinase inhibitor; 5-position directs solubility.[1]
CDK5 Inhibitor IsopropylCDK5/p25320 nM5-alkyl improves selectivity over CDK2 [6].[1][12]
IND24 Aryl-linkedPrion (PrP)EC₅₀ ~1.2 µMBBB penetrant; stabilizes PrP [1].[1]
Generic 5-Me MethylGenericN/AMetabolic blocker; prevents ring oxidation.[1]

References

  • IND24 | Antiprion Agent . MedChemExpress. Link

  • Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols . BenchChem. Link

  • Das, J., et al. (2006).[1][10] "2-aminothiazole as a novel kinase inhibitor template.[1][9][10][12] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link

  • Helal, C. J., et al. (2004).[1][12] "Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease."[1][12] Bioorganic & Medicinal Chemistry Letters. Link

  • Matiychuk, V. S., et al. (2004).[1] "Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole." Chemistry of Heterocyclic Compounds. Link

  • Helal, C. J., et al. (2004).[1][12] "Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25." Bioorganic & Medicinal Chemistry Letters. Link[12]

Sources

Biological activity profile of 5-Butyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile of 5-Butyl-thiazol-2-ylamine Technical Monograph & Research Guide [1]

Part 1: Executive Summary

This compound (CAS: 39136-62-4) is a substituted heterocyclic amine belonging to the 2-aminothiazole class.[1] While often utilized as a versatile intermediate in the synthesis of complex pharmaceuticals (such as pramipexole analogues or antimicrobial agents), this compound possesses an intrinsic biological profile driven by its lipophilic butyl tail and the privileged thiazole core.[1]

This guide serves as a technical dossier for researchers evaluating this compound as a chemical probe, scaffold building block, or antimicrobial lead.[1] Its profile is characterized by moderate lipophilicity (LogP ~2.5) , making it membrane-permeable, and a reactive exocyclic amine group suitable for derivatization into sulfonamides or amides to modulate biological targets including adenosine receptors and microbial enzymes .[1]

Part 2: Chemical Identity & Physicochemical Properties

Understanding the physical chemistry of this molecule is a prerequisite for designing valid biological assays.[1]

PropertySpecification
IUPAC Name 5-butyl-1,3-thiazol-2-amine
Common Name 5-Butyl-2-aminothiazole
CAS Number 39136-62-4
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
Appearance Brown/Yellowish Oil or Low-Melting Solid
Solubility Soluble in DMSO, Ethanol, Methanol; Low solubility in water
LogP (Predicted) ~2.3 - 2.6 (Lipophilic)
pKa (Basic N) ~5.3 (Thiazole nitrogen is weakly basic)

Key Structural Insight: The C5-butyl chain adds significant lipophilicity compared to the unsubstituted 2-aminothiazole, enhancing blood-brain barrier (BBB) penetration potential and cell membrane interaction, which is critical for its antimicrobial activity.[1]

Part 3: Pharmacology & Mechanism of Action

The biological activity of this compound is bifunctional: it acts as a pharmacophore scaffold for specific receptor targeting and displays intrinsic antimicrobial properties .[1]

Intrinsic Antimicrobial Activity

Research indicates that 5-alkyl-2-aminothiazoles exhibit bacteriostatic and fungistatic effects.[1]

  • Mechanism: The lipophilic butyl chain facilitates intercalation into the bacterial cell membrane, while the aminothiazole core can inhibit specific metabolic enzymes (e.g., bacterial DNA gyrase or fungal CYP51), though with lower potency than fused-ring analogues.

  • Spectrum: Active against Gram-positive bacteria (S. aureus) and certain fungi (Candida spp.), often used as a baseline for SAR (Structure-Activity Relationship) optimization.[1]

Receptor Modulation Potential (Scaffold Pharmacology)

The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenol or catechol rings in dopaminergic and adenosinergic ligands.[1]

  • Adenosine Antagonism: 2-aminothiazoles are known precursors for A2A receptor antagonists.[1] The free amine is typically acylated to achieve high affinity.[1]

  • Dopamine Agonism: Structurally related to the dopamine agonist Pramipexole (which contains a fused thiazole ring). This compound represents a "deconstructed" analogue, useful for probing the minimal structural requirements for receptor binding.[1]

Visualization: Mechanism & SAR Logic

G cluster_0 Structural Features cluster_1 Biological Targets Compound This compound Butyl C5-Butyl Chain (Lipophilicity) Compound->Butyl Amine C2-Amino Group (H-Bond Donor) Compound->Amine Ring Thiazole Core (Bioisostere) Compound->Ring Membrane Bacterial Membrane Disruption Butyl->Membrane Intercalation Receptor Adenosine/Dopamine (Precursor Activity) Amine->Receptor Derivatization Site Enzyme Enzyme Inhibition (e.g., Gyrase) Ring->Enzyme Pi-Stacking

Figure 1: Structure-Activity Relationship (SAR) mapping of this compound showing how structural domains map to biological targets.[1]

Part 4: Synthesis & Quality Control

For researchers synthesizing this compound de novo or verifying commercial purity, the Hantzsch Thiazole Synthesis is the gold standard.

Reaction Pathway: Condensation of 1-bromohexan-2-one (alpha-bromoketone) with thiourea .[1]

Step-by-Step Protocol:

  • Reagents: 1-bromohexan-2-one (1.0 eq), Thiourea (1.1 eq), Ethanol (solvent).[1]

  • Procedure:

    • Dissolve thiourea in ethanol under reflux.

    • Add 1-bromohexan-2-one dropwise over 30 minutes.

    • Reflux for 2–4 hours.[1] Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Cool reaction mixture; the hydrobromide salt of the product may precipitate.

    • Neutralize with NaHCO₃ or NH₄OH to release the free base.[1]

    • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallization from ethanol/water or column chromatography.[1]

QC Check (NMR Validation):

  • ¹H NMR (CDCl₃): Look for the thiazole proton singlet (~6.7–7.0 ppm) and the butyl chain multiplets (0.9 ppm triplet for terminal methyl).[2] Absence of the alpha-methylene triplet of the starting ketone confirms conversion.[1]

Part 5: Experimental Protocols (Assays)

Protocol A: In Vitro Antimicrobial Susceptibility (MIC)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus.[1]

  • Preparation: Dissolve this compound in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL to 1 µg/mL. Ensure final DMSO concentration is <1%.[1]

  • Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity.[1]

    • Note: Aminothiazoles can show "trailing" endpoints; use resazurin dye for precision.[1]

Protocol B: Chemical Derivatization (Amide Coupling)

Purpose: To synthesize active pharmaceutical derivatives (e.g., for adenosine receptor testing).[1]

  • Mix: 1.0 eq this compound + 1.1 eq Carboxylic Acid derivative.

  • Catalyst: Add 1.2 eq EDC·HCl and 1.2 eq HOBt in DMF.

  • Reaction: Stir at Room Temperature for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. The resulting amide often has significantly higher receptor affinity than the parent amine.[1]

Part 6: Safety & Toxicology

Critical Warning: 2-aminothiazoles are structural alerts in drug discovery.[1]

  • Metabolic Activation: The thiazole ring can be metabolically opened or oxidized to reactive intermediates (sulfoxides), potentially causing idiosyncratic toxicity.[1]

  • Handling: Always handle as a potential irritant and sensitizer.[1] Use fume hoods to avoid inhalation of vapors (if oil) or dust.[1]

Part 7: References

  • General Synthesis & Activity: Journal of Chemical and Pharmaceutical Research, 2016, 8(2):813-820.[1] "Eco-friendly water as a solvent for the synthesis of 2-aminothiazoles."[1][2] (Describes synthesis of 5-butyl derivative).

  • Scaffold Pharmacology: Scholars Research Library, 2014.[1][3] "Biological and medicinal significance of 2-aminothiazoles." (Review of the scaffold's broad activity).

  • Commercial Availability & CAS: Sigma-Aldrich / Reagentia Catalog. Entry for CAS 39136-62-4.[1][4][5][6]

  • Antimicrobial Profiling: Journal of Antimicrobial Chemotherapy, 2002.[1][2] (Contextual data on aminothiazole antimicrobial mechanisms).

Visual Summary: Experimental Workflow

Workflow cluster_QC Quality Control cluster_Exp Experimental Branching Start Start: this compound (CAS 39136-62-4) NMR 1H NMR Verification (Thiazole H: ~6.7 ppm) Start->NMR Purity HPLC >95% NMR->Purity Microbio Antimicrobial Assay (MIC Determination) Purity->Microbio Synth Derivatization (Amide/Sulfonamide Synthesis) Purity->Synth End1 Data: MIC Value (µg/mL) Microbio->End1 End2 Product: Bioactive Ligand (Adenosine/Dopamine) Synth->End2

Figure 2: Recommended experimental workflow for validating and utilizing this compound in a research setting.

Sources

Navigating the Solubility Landscape of 5-Butyl-thiazol-2-ylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its fate. It influences every stage, from initial high-throughput screening and hit-to-lead optimization to formulation development and ultimately, in vivo efficacy. Poor solubility can lead to erratic absorption, low bioavailability, and challenging formulation strategies, often resulting in the termination of otherwise promising drug candidates. This guide provides a comprehensive technical overview of the solubility of 5-Butyl-thiazol-2-ylamine, a heterocyclic amine of interest in medicinal chemistry, within a range of common organic solvents. By understanding its solubility profile, researchers can make informed decisions in synthesis, purification, formulation, and biological testing.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound, with the molecular formula C₇H₁₂N₂S, possesses a unique combination of a polar 2-aminothiazole head and a nonpolar n-butyl tail. This amphipathic nature is central to its solubility behavior.

PropertyValueSource/Method
Molecular Weight 156.25 g/mol Calculated
LogP (predicted) 2.65LookChem[1]
Polar Surface Area (PSA) 67.15 ŲLookChem[1]
Melting Point Not available-
Boiling Point Not available-
pKa (predicted) ~4.5-5.5Estimated based on similar 2-aminothiazoles

The predicted LogP of 2.65 suggests a moderate lipophilicity. The butyl chain contributes to this nonpolar character, while the 2-aminothiazole moiety, with its nitrogen and sulfur heteroatoms and the primary amine group, provides sites for hydrogen bonding and polar interactions. The pKa of the 2-amino group is crucial as it dictates the ionization state of the molecule at different pH values, significantly impacting its solubility in protic and aqueous systems.

The "Like Dissolves Like" Principle in Action: A Qualitative Overview

The fundamental principle of "like dissolves like" provides a strong framework for predicting the solubility of this compound. Solvents with similar polarity to the solute will generally be more effective at dissolving it.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The 2-aminothiazole ring, with its primary amine and ring nitrogens, can readily engage in hydrogen bonding with these solvents. The butyl chain, however, will have a disruptive effect on the solvent's hydrogen-bonding network. Therefore, moderate to good solubility is expected, likely decreasing as the alkyl chain of the alcohol solvent increases (Methanol > Ethanol > Propanol).

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMF): These solvents possess dipole moments and can act as hydrogen bond acceptors. They can interact favorably with the polar regions of this compound. Solvents like DMSO and DMF are highly polar and are often excellent solvents for a wide range of organic compounds. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents lack significant polarity and cannot engage in hydrogen bonding. The primary interactions with this compound will be van der Waals forces with the butyl group. The polar 2-aminothiazole head will be poorly solvated, leading to expected low solubility in these solvents.

Quantitative Solubility Profile: An Estimation Based on a Structural Analog

The experimental mole fraction solubility of 2-amino-5-methylthiazole follows this order at 298.15 K (25 °C): Methanol > Ethyl Acetate > Acetone > Ethanol > 1,4-Dioxane > 2-Butanone > n-Propanol > Isopropanol > Acetonitrile > Toluene > Cyclohexane

Based on this data, we can extrapolate the expected solubility behavior of this compound. The increased lipophilicity of the butyl group is expected to slightly decrease its solubility in highly polar solvents like methanol and increase its solubility in less polar solvents like toluene, relative to the methyl analog.

Estimated Solubility of this compound in Common Organic Solvents:

SolventPolarity IndexPredicted SolubilityRationale
Methanol 5.1High Strong hydrogen bonding with the aminothiazole group.
Ethanol 4.3Good to High Good hydrogen bonding capability, slightly less effective than methanol due to the longer alkyl chain.
Isopropanol 3.9Moderate Steric hindrance and lower polarity compared to methanol and ethanol reduce solubility.
Acetone 4.3Good Strong dipole-dipole interactions and hydrogen bond accepting ability.
Ethyl Acetate 4.4Good Good balance of polarity to solvate both the polar head and nonpolar tail.
Acetonitrile 5.8Moderate Polar aprotic solvent, but potentially less effective at solvating the hydrogen-bonding amine group compared to alcohols.
Dimethyl Sulfoxide (DMSO) 7.2Very High Highly polar aprotic solvent, excellent for dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF) 6.4Very High Similar to DMSO, a highly effective polar aprotic solvent.
Toluene 2.4Low to Moderate Primarily van der Waals interactions with the butyl chain; poor solvation of the polar head.
Hexane 0.1Very Low Nonpolar solvent, unable to effectively solvate the polar aminothiazole moiety.
Cyclohexane 0.2Very Low Similar to hexane, a nonpolar solvent with poor solvating power for this molecule.

Experimental Determination of Solubility: A Practical Workflow

For precise and reliable solubility data, experimental determination is paramount. The isothermal saturation method , also known as the shake-flask method, is a robust and widely accepted technique.

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Incubate at constant temperature with agitation (e.g., 25°C, 24-48h) B->C D Allow solid to settle C->D E Filter supernatant through a 0.45 µm filter D->E F Prepare serial dilutions of the clear filtrate E->F G Quantify concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS) F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Isothermal Saturation Method Workflow.

Detailed Protocol
  • Preparation: Accurately weigh an amount of this compound that is in clear excess of its estimated solubility and add it to a vial containing a precise volume of the chosen organic solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved particles.

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these dilutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations of this compound.

  • Calculation: From the concentration of the saturated solution, calculate the solubility in the desired units (e.g., mg/mL, g/L, or molarity).

Factors Influencing Solubility: Beyond the Solvent

Several other factors can significantly influence the measured solubility of this compound:

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is an endothermic process, and providing thermal energy helps to overcome the lattice energy of the solid and the energy required to create a cavity in the solvent.

  • pH (in protic or aqueous-organic mixtures): The basicity of the 2-amino group means that in acidic conditions, it will be protonated to form a thiazolium salt. This salt form is generally much more soluble in polar solvents than the neutral free base.

  • Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs have different lattice energies, with the most stable polymorph exhibiting the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.

Practical Implications for the Researcher

A thorough understanding of the solubility of this compound has direct practical applications:

  • Synthesis and Purification: Knowledge of solubility is essential for selecting appropriate solvents for reaction media and for purification techniques such as recrystallization. A good recrystallization solvent system is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

  • Biological Assays: For in vitro screening, the compound must be dissolved in a solvent, typically DMSO, and then diluted into an aqueous buffer. Poor aqueous solubility can lead to precipitation in the assay, resulting in inaccurate biological data.

  • Formulation Development: For in vivo studies, the compound needs to be formulated in a vehicle that can deliver the desired dose. Solubility in various pharmaceutically acceptable co-solvents and excipients will guide the formulation strategy.

Conclusion

While precise experimental data for the solubility of this compound in a wide array of organic solvents is not yet publicly documented, a robust understanding of its physicochemical properties and comparison with closely related structural analogs allows for a reliable estimation of its solubility profile. This guide provides a framework for researchers to predict and experimentally determine the solubility of this compound, enabling more efficient and informed progress in their research and development endeavors. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities, underscoring the universal importance of solubility in the scientific discovery process.

References

  • LookChem. (n.d.). 5-butylthiazol-2-aMine. Retrieved from [Link]

Sources

Technical Guide & Safety Data Profile: 5-Butyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10058-38-5 Formula: C₇H₁₂N₂S Molecular Weight: 156.25 g/mol

Part 1: Executive Summary & Chemical Context

5-Butyl-thiazol-2-ylamine (also known as 2-Amino-5-butylthiazole) is a functionalized heterocyclic building block belonging to the 2-aminothiazole class. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in drugs ranging from dopamine agonists (e.g., Pramipexole) to kinase inhibitors (e.g., Dasatinib).

Unlike generic reagents, this compound possesses a nucleophilic exocyclic amine and an electron-rich thiazole ring, making it susceptible to oxidative degradation and electrophilic attack. This guide synthesizes safety compliance with practical research utility, treating the Safety Data Sheet (SDS) not as a static document but as a protocol for maintaining chemical integrity.

Part 2: Physicochemical Characterization

Data synthesized from structural analogs and calculated properties due to limited specific experimental literature.

PropertyValue / DescriptionTechnical Insight
Physical State Low-melting solid or viscous oilThe butyl chain disrupts the crystal lattice of the parent 2-aminothiazole (MP 90°C), significantly lowering the melting point.
Boiling Point ~280–290°C (Predicted)High boiling point suggests low volatility, but vacuum distillation is required for purification to avoid decomposition.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility. Use DMSO for biological stock solutions.[1]
pKa (Conjugate Acid) ~5.3 (Thiazole ring nitrogen)The exocyclic amine is less basic due to resonance delocalization into the ring. Protonation occurs first at the ring nitrogen (N3).
Appearance Colorless to pale yellowCritical Indicator: Darkening to brown/black indicates oxidation or polymerization.

Part 3: Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

Primary Hazards[2][3]
  • H302: Harmful if swallowed (Read-across from 2-aminothiazole).[2][3]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[2][4]

The Mechanism of Toxicity

The toxicity of aminothiazoles is often linked to their metabolic activation. The exocyclic amine can undergo N-hydroxylation by cytochrome P450 enzymes, forming reactive intermediates that may bind to cellular macromolecules.

  • Sensitization Alert: Like many aromatic amines, this compound has the potential to act as a skin sensitizer.

Part 4: Handling & Storage (The Self-Validating System)

Standard SDS advice is often generic. The following is a research-grade protocol designed to validate the compound's quality before every use.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen . The electron-rich amine is prone to air oxidation.

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Self-Validating Workflow (SOP)

Before using this reagent in critical synthesis or assays, execute this rapid check:

  • Visual Inspection: Is the material pale yellow? If Dark Brown , repurify.

  • Solubility Check: Dissolve a small amount in DCM. Turbidity suggests formation of insoluble oxidation polymers.

Safety Decision Tree

Use the following logic flow to determine the appropriate engineering controls and PPE based on your experimental state.

SafetyWorkflow Start Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution RiskDust Risk: Inhalation of Dust Solid->RiskDust RiskSplash Risk: Skin Absorption/Splash Solution->RiskSplash ControlSolid Control: Fume Hood + N95/P100 Avoid Static (Grounding) RiskDust->ControlSolid ControlLiq Control: Fume Hood + Nitrile Gloves (Double gloving recommended) RiskSplash->ControlLiq Action Proceed with Synthesis ControlSolid->Action ControlLiq->Action

Figure 1: Risk Assessment Workflow. Selects controls based on the physical state of the reagent to mitigate specific exposure vectors.

Part 5: Synthesis & Reactivity Profile

Understanding how this molecule is made allows researchers to anticipate impurities and reactivity.

The Hantzsch Thiazole Synthesis

The most reliable route to this compound is the condensation of 1-bromo-2-hexanone with thiourea .

Mechanism:

  • S-Alkylation: Thiourea sulfur attacks the alpha-carbon of the haloketone.[5]

  • Cyclization: The nitrogen attacks the carbonyl carbon.[6]

  • Dehydration: Loss of water aromatizes the ring.

HantzschSynthesis HaloKetone 1-Bromo-2-hexanone (Alpha-Haloketone) S_Alkylated S-Alkylated Intermediate (Isothiourea) HaloKetone->S_Alkylated SN2 Attack Thiourea Thiourea Thiourea->S_Alkylated Cyclized Hydroxy-thiazoline S_Alkylated->Cyclized Cyclization Product This compound Cyclized->Product -H2O (Dehydration)

Figure 2: Hantzsch Synthesis Pathway.[5][6] The standard route for generating the 2-aminothiazole core.

Reactivity Watch[9]
  • Acylation: The 2-amino group is nucleophilic. It reacts readily with acid chlorides/anhydrides to form amides (common in drug design).

  • Sandmeyer Reaction: The amino group can be converted to a halide (Cl, Br, I) via diazotization, useful for changing the substitution pattern.

Part 6: Emergency Response Protocols

ScenarioImmediate ActionTechnical Rationale
Eye Contact Rinse for 15 min; lift eyelids.Amines are basic and can cause corneal opacity if not neutralized/removed immediately.
Skin Contact Wash with soap/water.[7][8][9] Do not use alcohol. Alcohol increases skin permeability, potentially driving the compound deeper into the dermis.
Spill (Solid) Wet sweep or vacuum with HEPA.Avoid dust generation.[8][10][11] Do not use compressed air.
Spill (Liquid) Absorb with vermiculite/sand.Do not use sawdust (potential reaction with oxidizers if present).
Fire CO₂, Dry Chemical, Foam.[8][10]Burning produces SOx and NOx gases.[10] Self-contained breathing apparatus (SCBA) is mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15689, 2-Aminothiazole. Retrieved from [Link]

    • Note: Used for read-across toxicity and general physicochemical properties of the aminothiazole class.
  • Source for synthesis mechanism and reaction conditions.
  • European Chemicals Agency (ECHA). C&L Inventory: 2-aminothiazole. Retrieved from [Link]

    • Source for GHS Hazard Classific
  • Mishra, R., et al. (2017).Synthesis, properties and biological activity of 2-aminothiazole derivatives.Journal of Advanced Pharmaceutical Technology & Research.

Sources

Methodological & Application

Hantzsch synthesis of 5-Butyl-thiazol-2-ylamine from 2-bromohexanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-butyl-1,3-thiazol-2-amine (CAS: Generic 5-alkyl-2-aminothiazole class) utilizing the classical Hantzsch Thiazole Synthesis . Unlike the more common synthesis of 4-substituted thiazoles from


-haloketones, this protocol specifically addresses the use of an 

-haloaldehyde
(2-bromohexanal) to access the 5-substituted regioisomer.

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core in diverse therapeutics including antiretrovirals (e.g., Ritonavir), antibiotics (e.g., Cephalosporins), and dopamine agonists (e.g., Pramipexole). This protocol provides a robust, self-validating workflow for generating the 5-butyl derivative, optimizing for the instability of the


-bromoaldehyde precursor.

Reaction Mechanism & Chemical Logic

The Hantzsch synthesis involves the condensation of an


-halocarbonyl with a thioamide (or thiourea).[1][2] The regioselectivity is dictated by the starting carbonyl species.
  • 
    -Haloketones  (
    
    
    
    )
    
    
    4-Substituted Thiazoles .
  • 
    -Haloaldehydes  (
    
    
    
    )
    
    
    5-Substituted Thiazoles .

In this protocol, 2-bromohexanal reacts with thiourea .[3][4] The mechanism proceeds via two key stages:[3]

  • Nucleophilic Displacement: The sulfur atom of thiourea attacks the

    
    -carbon of the aldehyde, displacing the bromide ion (S\textsubscript{N}2).
    
  • Cyclocondensation: The amino group of the thiourea intermediate attacks the aldehyde carbonyl, followed by dehydration to aromatize the ring.

Mechanistic Pathway (DOT Visualization)

HantzschMechanism Start 2-Bromohexanal (Electrophile) Intermediate1 S-Alkylated Intermediate (Isothiouronium salt) Start->Intermediate1 S-Attack (SN2) -Br⁻ Thiourea Thiourea (Nucleophile) Thiourea->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Cyclization (N-Attack on CHO) Product 5-Butyl-thiazol-2-ylamine (Aromatized Product) Intermediate2->Product Dehydration (-H₂O) Byproducts HBr + H₂O Intermediate2->Byproducts

Caption: Step-wise mechanistic flow from reagents to the aromatized 5-butylthiazole scaffold.

Critical Precursor Handling: 2-Bromohexanal

Warning:


-Bromoaldehydes are notoriously unstable. They are prone to polymerization, oxidation (to 

-bromo acids), and acetal formation. They are also potent lachrymators and skin irritants.
  • Storage: If purchased, store at -20°C under Argon.

  • Purity Check: Before use, verify purity via TLC (Hexane/EtOAc 4:1). If significant degradation is observed (smearing or carboxylic acid spot at baseline), freshly prepare or distill the precursor.

  • In-Situ Generation (Recommended): For maximum yield, it is often superior to brominate hexanal immediately prior to the Hantzsch coupling.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][5]Mass/Vol (Scale)Role
2-Bromohexanal 179.061.01.79 g (10 mmol)Substrate
Thiourea 76.121.10.84 g (11 mmol)Reagent
Ethanol (Absolute) -Solvent20 mLSolvent
NaHCO₃ (sat. aq.) --~50 mLNeutralization
Ethyl Acetate --ExtractionWorkup
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolve thiourea (0.84 g, 11 mmol) in absolute ethanol (15 mL).

    • Note: Thiourea may not dissolve completely at RT; this is acceptable.

  • Add 2-bromohexanal (1.79 g, 10 mmol) dropwise to the stirring solution over 5 minutes.

    • Observation: The solution may turn slightly yellow and warm up (exothermic alkylation).

Step 2: Cyclization (Reflux)

  • Heat the reaction mixture to reflux (bath temp ~85°C) for 2–3 hours .

  • Monitoring (TLC): Check consumption of 2-bromohexanal (R\textsubscript{f} ~0.6 in 4:1 Hex/EtOAc). The product amine is polar and will likely stay near the baseline or require a polar eluent (e.g., 5% MeOH in DCM) to visualize.

    • Endpoint: Disappearance of the aldehyde spot.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the ethanol to ~5 mL volume under reduced pressure (Rotavap).

  • Dilute the residue with water (20 mL). The mixture will be acidic (HBr salt of the thiazole).

  • Neutralization: Slowly add saturated aqueous NaHCO₃ while stirring until pH reaches 8–9.

    • Critical: Evolution of CO₂ gas will occur. The free amine product will precipitate as a solid or separate as an oil.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na₂SO₄ .

  • Filter and concentrate in vacuo to yield the crude 5-butylthiazol-2-amine.

Step 4: Purification

  • Recrystallization: If solid, recrystallize from Ethanol/Water (1:3 ratio). Dissolve in minimum hot ethanol, add warm water until turbid, and cool slowly to 4°C.

  • Flash Chromatography: If an oil or impure, purify on silica gel.

    • Eluent: 0%

      
       5% Methanol in Dichloromethane (DCM).
      

Characterization & Quality Control

Confirm the structure using NMR and MS.[5] The diagnostic signal for 5-substituted thiazoles is the C4-proton singlet.

TechniqueExpected SignalStructural Assignment
¹H NMR (DMSO-d₆)

~6.80 - 7.10 ppm (s, 1H)
C4-H (Thiazole ring proton)

~6.90 ppm (bs, 2H)
-NH₂ (Exchangeable with D₂O)

~2.65 ppm (t, 2H)

-CH₂
of Butyl chain (attached to C5)

~0.90 ppm (t, 3H)
Terminal CH₃ of Butyl chain
¹³C NMR

~168 ppm
C2 (C-NH₂)

~138 ppm
C4 (CH)

~125 ppm
C5 (C-Butyl)
MS (ESI+) m/z 157.1 [M+H]⁺Molecular Ion (Calc.[6] MW: 156.25)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Polymerization of 2-bromohexanal.Ensure precursor is freshly distilled or prepared in situ. Do not store the aldehyde for long periods.
Product is an Oil Common for alkyl-thiazoles.Convert to HCl salt for solid storage: Dissolve oil in Et₂O, bubble HCl gas or add 4M HCl/Dioxane. Filter the white solid.
Starting Material Remains Incomplete Cyclization.Extend reflux time to 6 hours. Ensure Ethanol is anhydrous to prevent hydrolysis of the bromide.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch mechanism and regiochemistry).
  • Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 6. Pergamon Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

Sources

Application Notes and Protocols for the Purification of 2-Amino-5-butylthiazole via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 2-Amino-5-butylthiazole, a key intermediate in pharmaceutical and materials science research. Recognizing the critical impact of purity on experimental outcomes and product integrity, we present a detailed exploration of recrystallization as a robust purification technique. This document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern solvent selection and procedural optimization. We offer a systematic approach to solvent screening, a detailed recrystallization protocol, and a troubleshooting guide to empower researchers in achieving high-purity 2-Amino-5-butylthiazole.

Introduction: The Imperative for Purity

2-Amino-5-butylthiazole and its derivatives are of significant interest in drug development and other advanced applications.[1] The efficacy, safety, and reproducibility of any downstream application are inextricably linked to the purity of the starting materials. Impurities, which can include unreacted starting materials, byproducts, and degradation products, can lead to ambiguous biological data, failed synthetic steps, and compromised final product performance.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This guide will provide the foundational knowledge and practical steps to develop a successful recrystallization protocol for 2-Amino-5-butylthiazole.

Foundational Principles of Recrystallization

The success of any recrystallization procedure hinges on the careful selection of an appropriate solvent. The adage "like dissolves like" is a fundamental starting point. 2-Amino-5-butylthiazole possesses both polar (amino group, thiazole ring) and non-polar (butyl group) characteristics. Therefore, solvents of intermediate polarity, or solvent mixtures, are often the most effective.

An ideal recrystallization solvent should exhibit the following properties:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or low solubility for impurities, allowing them to either remain in solution or be removed by hot filtration.

  • A boiling point that is high enough to allow for a significant temperature differential for dissolution but low enough for easy removal from the purified crystals.

  • Chemical inertness towards the compound being purified.

  • Ease of handling and low toxicity.

Physicochemical Profile of 2-Amino-5-butylthiazole and its Analogs

  • Appearance: Likely a white to light yellow or brown crystalline powder.[2][3]

  • Melting Point: The melting point of 2-Amino-5-methylthiazole is reported to be in the range of 93-98 °C.[2][3][4][5] The longer butyl chain in 2-Amino-5-butylthiazole may slightly alter the crystal lattice and thus the melting point.

  • Solubility: For 2-Amino-5-methylthiazole, the mole solubility follows the order: methanol > ethyl acetate > acetone > ethanol > 1,4-dioxane > (2-butanone, n-propanol) > isopropanol > acetonitrile > toluene > cyclohexane.[6] The solubility increases with temperature.[6] The butyl group in 2-Amino-5-butylthiazole will increase its non-polar character compared to the methyl analog. This suggests a potential for increased solubility in less polar solvents and slightly decreased solubility in highly polar solvents.

Systematic Solvent Screening Protocol

A systematic approach to solvent screening is crucial for identifying the optimal recrystallization solvent.

Objective: To identify a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for 2-Amino-5-butylthiazole.

Materials:

  • Crude 2-Amino-5-butylthiazole

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Test:

    • Place approximately 20-30 mg of crude 2-Amino-5-butylthiazole into a series of test tubes.

    • To each tube, add 0.5 mL of a different solvent at room temperature.

    • Vortex each tube and observe the solubility. Note whether the compound is fully soluble, partially soluble, or insoluble.

  • Hot Solubility Test:

    • For the solvents in which the compound was partially soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath.

    • Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

    • Observe the quantity and quality of the crystals formed.

Data Interpretation:

The ideal solvent will show poor solubility at room temperature but complete solubility upon heating, followed by the formation of well-defined crystals upon cooling.

Hypothetical Solvent Screening Results
SolventSolubility at Room Temp. (25°C)Solubility at Elevated Temp.Crystal Formation upon CoolingAssessment
WaterInsolubleSparingly SolublePoorNot suitable as a single solvent
MethanolSolubleVery SolublePoorToo soluble
Ethanol Sparingly Soluble Soluble Good Promising Candidate
IsopropanolSparingly SolubleSolubleGoodPromising Candidate
AcetonePartially SolubleSolubleFairPossible candidate
Ethyl AcetatePartially SolubleSolubleFairPossible candidate
TolueneInsolubleSparingly SolublePoorNot suitable as a single solvent
HeptaneInsolubleInsolubleNoneNot suitable

Based on this hypothetical screening, ethanol and isopropanol appear to be the most promising single solvents for the recrystallization of 2-Amino-5-butylthiazole.

Recrystallization Protocol for 2-Amino-5-butylthiazole

This protocol is based on the likely suitability of ethanol as a recrystallization solvent. Researchers should adapt this protocol based on their own solvent screening results.

Materials:

  • Crude 2-Amino-5-butylthiazole

  • Ethanol (reagent grade)

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude 2-Amino-5-butylthiazole in an Erlenmeyer flask.

    • Add a minimal amount of ethanol, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Add small portions of hot ethanol until the solid just dissolves. Causality: Using the minimum amount of hot solvent ensures that the solution is saturated, maximizing the yield of recovered crystals upon cooling.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.

    • Gently swirl the flask for a few minutes. Causality: Activated carbon has a high surface area and adsorbs colored impurities.

  • Hot Filtration:

    • Preheat a second Erlenmeyer flask and a short-stemmed funnel containing fluted filter paper on the hot plate.

    • Quickly filter the hot solution through the fluted filter paper into the preheated flask. Causality: This step removes insoluble impurities and the activated carbon (if used). Performing this step quickly and with preheated glassware prevents premature crystallization of the product on the filter paper.

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Causality: Using ice-cold solvent minimizes the loss of the desired product during washing.

  • Drying:

    • Dry the purified crystals on a watch glass in a well-ventilated area, in an oven at a temperature well below the melting point, or in a vacuum desiccator.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try a different, less polar solvent or a solvent mixture.
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Lower the temperature at which the compound dissolves by adding more solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with solvent that was not cold.- Use the minimum amount of hot solvent for dissolution.- Ensure glassware for hot filtration is preheated.- Use ice-cold solvent for washing the crystals.
Colored crystals after recrystallization - The colored impurity has similar solubility to the product.- Insufficient amount of activated carbon was used.- Repeat the recrystallization, possibly with a different solvent.- Use more activated carbon or perform a second decolorization step.

Visualization of the Solvent Selection Workflow

Solvent_Selection Start Start: Crude 2-Amino-5-butylthiazole Screening Solvent Screening (Varying Polarities) Start->Screening Room_Temp Test Solubility at Room Temperature Screening->Room_Temp Hot_Temp Test Solubility at Elevated Temperature Room_Temp->Hot_Temp Cooling Observe Crystal Formation on Cooling Hot_Temp->Cooling Evaluation Evaluate Solvent Performance Cooling->Evaluation Evaluation->Screening Re-screen with new solvents Optimal_Solvent Select Optimal Solvent/System Evaluation->Optimal_Solvent Good differential solubility Recrystallize Perform Recrystallization Protocol Optimal_Solvent->Recrystallize Pure_Product Pure 2-Amino-5-butylthiazole Recrystallize->Pure_Product

Caption: Decision workflow for selecting an optimal recrystallization solvent.

Conclusion

The purification of 2-Amino-5-butylthiazole by recrystallization is a critical step in ensuring the quality and reliability of research and development outcomes. By understanding the fundamental principles of solubility and employing a systematic approach to solvent selection and protocol optimization, researchers can consistently obtain high-purity material. This guide provides the necessary theoretical background and practical steps to achieve this goal, thereby contributing to the advancement of scientific endeavors that rely on this important chemical intermediate.

References

  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2019). ResearchGate. [Link]

  • 2-Aminothiazole. Wikipedia. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. [Link]

  • Process for the preparation of 2-amino-5-nitrothiazole.
  • Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. [Link]

  • 2-Butylthiazole. PubChem. [Link]

  • Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. ResearchGate. [Link]

  • 2-aminothiazole derivative, preparation method, and use.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (2... OUCI. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • 2-Amino-5-methylthiazole - CAS No: 7305-71-7. Icon Pharma Chem. [Link]

Sources

Application Note: Synthesis & Coupling of 5-Butyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, validation, and application of 5-Butyl-thiazol-2-ylamine (2-amino-5-butylthiazole) as a critical intermediate in the development of lipophilic sulfonamide antibiotics ("sulfa drugs").

Unlike the common 4-substituted thiazoles derived from ketones, the 5-substituted isomer requires specific regiochemical control using


-haloaldehydes. This structural modification increases the lipophilicity of the final sulfonamide, potentially enhancing membrane permeability and potency against resistant bacterial strains.

Part 1: Chemical Context & Strategic Rationale

The Lipophilicity Factor in Sulfonamide Design

Standard sulfathiazole drugs often suffer from rapid renal clearance and limited tissue penetration. Incorporating a 5-butyl chain onto the thiazole ring introduces a hydrophobic moiety (


 increase), modifying the pharmacokinetic profile.
  • Target Intermediate: this compound

  • CAS Registry: (Analogous to 2-amino-5-propylthiazole, specific CAS varies by supplier)

  • Role: Nucleophilic coupling partner for sulfonyl chlorides.

  • Mechanism: The 2-amino group acts as the nucleophile attacking the sulfur of p-acetamidobenzenesulfonyl chloride (p-ASC).

Regiochemistry: The Hantzsch Trap
  • 4-Butyl Isomer: Formed from 1-bromo-2-hexanone (Ketone pathway). Common, but incorrect for this target.

  • 5-Butyl Isomer (Target): Formed from 2-bromohexanal (Aldehyde pathway). Requires precise precursor selection.

Part 2: Synthesis of the Intermediate (this compound)

Workflow Diagram: Modified Hantzsch Synthesis

The following diagram illustrates the regioselective pathway using an aldehyde precursor to secure the butyl group at the 5-position.

HantzschSynthesis Hexanal Hexanal (Precursor) Bromination Bromination (Br2 / Dioxane) Hexanal->Bromination BromoHex 2-Bromohexanal (Alpha-Haloaldehyde) Bromination->BromoHex In-situ generation Cyclization Condensation & Cyclization (EtOH, Reflux) BromoHex->Cyclization Thiourea Thiourea (Nucleophile) Thiourea->Cyclization Product This compound (Target Intermediate) Cyclization->Product Regioselective Formation

Figure 1: Pathway for the regioselective synthesis of this compound via alpha-haloaldehyde condensation.

Experimental Protocol A: Synthesis of this compound

Reagents:

  • Hexanal (Freshly distilled)

  • Bromine (

    
    )[1]
    
  • Thiourea[1][2][3][4][5][6][7][8][9][10]

  • 1,4-Dioxane (Solvent A)

  • Ethanol (Solvent B)

  • Diethyl ether (Extraction)

Step-by-Step Methodology:

  • Preparation of 2-Bromohexanal (In-situ):

    • Dissolve hexanal (0.1 mol, 10.0 g) in 50 mL of 1,4-dioxane.

    • Cool to 0°C in an ice bath.

    • Add Bromine (0.1 mol, 16.0 g) dropwise over 30 minutes. The solution will decolorize as the reaction proceeds.

    • Critical Check: Ensure temperature remains <5°C to prevent poly-bromination.

    • Stir for 1 hour at room temperature. Use immediately (alpha-haloaldehydes are unstable).

  • Hantzsch Condensation:

    • In a separate flask, dissolve Thiourea (0.12 mol, 9.1 g) in 100 mL of Ethanol.

    • Add the freshly prepared 2-bromohexanal solution dropwise to the thiourea solution under vigorous stirring.

    • Heat the mixture to reflux (78°C) for 4-6 hours.

    • Observation: A precipitate (hydrobromide salt) may form.

  • Work-up & Isolation:

    • Concentrate the reaction mixture to ~30% volume under reduced pressure.

    • Dilute with 100 mL water.

    • Neutralize with 10%

      
       or 
      
      
      
      until pH ~9-10 to liberate the free base.
    • Extract with Diethyl Ether (3 x 50 mL).

    • Dry organic layer over anhydrous

      
       and evaporate.[8]
      
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc 7:3).

Data Validation (Expected):

Parameter Specification Method
Appearance Pale yellow to off-white solid Visual
Melting Point 85–95°C (Derivative dependent) Capillary

| 1H NMR (DMSO-d6) |


 0.9 (t, 3H), 1.3-1.6 (m, 4H), 2.6 (t, 2H), 6.8 (s, 1H, C4-H), 7.0 (bs, 2H, NH2) | 400 MHz NMR |[7]

Part 3: Application - Synthesis of 5-Butylsulfathiazole

This protocol describes the coupling of the synthesized intermediate with p-acetamidobenzenesulfonyl chloride (p-ASC), followed by hydrolysis to yield the active drug.

Workflow Diagram: Sulfonamide Coupling

SulfaCoupling Intermediate This compound Coupling Coupling Reaction (60°C, 2-4 hrs) Intermediate->Coupling pASC p-Acetamidobenzenesulfonyl Chloride (p-ASC) pASC->Coupling Pyridine Pyridine (Solvent/Base) Pyridine->Coupling ProtectedDrug N4-Acetyl-5-butylsulfathiazole (Protected Intermediate) Coupling->ProtectedDrug Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) ProtectedDrug->Hydrolysis FinalDrug 5-Butylsulfathiazole (Active API) Hydrolysis->FinalDrug Deprotection

Figure 2: Coupling and deprotection workflow for the synthesis of the final sulfonamide drug.

Experimental Protocol B: Coupling & Hydrolysis

Reagents:

  • This compound (from Part 2)

  • p-Acetamidobenzenesulfonyl chloride (p-ASC) (Dry)

  • Pyridine (Anhydrous)

  • Sodium Hydroxide (2N NaOH)

  • Hydrochloric Acid (2N HCl)

Step 1: Condensation (Coupling)

  • Dissolve this compound (0.05 mol) in 25 mL of anhydrous Pyridine .

    • Note: Pyridine acts as both solvent and acid scavenger (HCl sponge).

  • Add p-ASC (0.055 mol, 1.1 eq) in small portions over 15 minutes.

    • Exothermic: Maintain temperature <60°C.[9][11]

  • Heat the mixture to 60–70°C for 2 hours. Monitor by TLC (disappearance of amine).

  • Pour the reaction mixture into 200 mL ice water. The acetyl-protected sulfonamide will precipitate.

  • Filter, wash with water, and dry.[11]

Step 2: Hydrolysis (De-acetylation)

  • Suspend the crude protected intermediate in 50 mL of 2N NaOH .

  • Reflux for 1 hour. The solid should dissolve as the acetyl group is cleaved and the sulfonamide salt forms.

  • Cool to room temperature.

  • Acidify carefully with 2N HCl to pH 4-5 (Isoelectric point).

  • The final product, 5-Butylsulfathiazole , will precipitate as a white/off-white solid.

  • Recrystallize from Ethanol.[9]

Part 4: Quality Control & References

Validation Parameters

For research applications, the final compound must meet the following criteria:

  • Purity (HPLC): >98% (C18 Column, MeOH:H2O gradient).

  • Mass Spectrometry: [M+H]+ peak consistent with calculated mass.[8]

  • Solubility: Verify enhanced solubility in octanol vs. water compared to standard sulfathiazole (LogP determination).

References
  • Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Retrieved from [Link]

  • Regiochemistry of Alpha-Haloaldehydes: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. (Standard reference for regioselectivity in Hantzsch synthesis).
  • Sulfonamide Coupling Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Sulfonamides."[12][11][13][14][15] (Standard protocol for p-ASC coupling).

  • Biological Activity of 5-Substituted Thiazoles: ResearchGate. "Synthesis of 2-amino-5-substituted thiazoles." Retrieved from [Link]

  • General Sulfonamide Overview: Drugs.com. "Sulfonamides."[12][11][13][14][15] Retrieved from [Link]

Sources

Microwave-Assisted Synthesis of 5-Alkyl-2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous FDA-approved drugs (e.g., Dasatinib, Abafungin). While 4-substituted derivatives are easily accessible via standard Hantzsch condensation of acetophenones, the synthesis of 5-alkyl-2-aminothiazoles presents unique regiochemical challenges due to the instability of the required


-haloaldehyde precursors.

This guide details a robust, microwave-assisted protocol that overcomes these limitations. By leveraging dielectric heating, we accelerate the rate-determining nucleophilic attack and dehydration steps, suppressing side reactions (such as oxidative dimerization of thiourea) and enabling the use of masked aldehyde equivalents.

Key Advantages of Microwave Irradiation (MWI):
  • Kinetic Acceleration: Reaction times reduced from 12–24 hours (thermal reflux) to 5–15 minutes.

  • Green Chemistry: Protocols optimized for solvent-free or aqueous ("on-water") conditions.

  • Yield Enhancement: Minimizes thermal degradation of labile

    
    -haloaldehyde precursors, boosting yields by 15–30%.
    

Mechanistic Insight & Regioselectivity

Understanding the mechanism is critical for controlling the reaction outcome. The Hantzsch synthesis involves the condensation of thiourea with an


-halocarbonyl.[1]
Regiochemical Control
  • 4-Substituted Thiazoles: Derived from

    
    -haloketones (e.g., chloroacetone). The alkyl group originates from the ketone carbonyl side.
    
  • 5-Substituted Thiazoles: Derived from

    
    -haloaldehydes  (e.g., 2-bromopropanal). The alkyl group resides on the 
    
    
    
    -carbon of the aldehyde.

Challenge:


-Haloaldehydes are prone to polymerization.
Solution:  The microwave protocol utilizes acetals  (e.g., 2-bromo-1,1-diethoxyethane derivatives) or generates the aldehyde in situ to ensure high fidelity 5-alkylation.
Reaction Pathway Diagram

The following diagram illustrates the stepwise Hantzsch mechanism accelerated by microwave irradiation.

HantzschMechanism Reactants Reactants (Thiourea + α-Haloaldehyde/Acetal) S_Attack Step 1: S-Alkylation (Nucleophilic Attack) Reactants->S_Attack MWI (Rapid Heating) Intermediate Intermediate (Iminothioether) S_Attack->Intermediate HX Elimination Cyclization Step 2: Cyclization (N-Attack on Carbonyl) Intermediate->Cyclization Intramolecular MW_Effect MWI Acceleration: Overcomes activation barrier for cyclization Intermediate->MW_Effect Dehydration Step 3: Dehydration (-H₂O / Aromatization) Cyclization->Dehydration -H₂O Product Product 5-Alkyl-2-Aminothiazole Dehydration->Product Final

Figure 1: Mechanistic pathway of Microwave-Assisted Hantzsch Synthesis. MWI specifically accelerates the endothermic cyclization step.

Experimental Protocols

Protocol A: Solvent-Free Synthesis on Solid Support (Greenest Method)

Best for: 5-Alkyl derivatives where the aldehyde precursor is a liquid or oil.

Materials:

  • Reagent A: Thiourea (1.0 mmol, 76 mg)

  • Reagent B: 2-Bromopropanal (or equivalent

    
    -haloaldehyde acetal) (1.0 mmol)
    
  • Catalyst/Support: Silica Gel (200-400 mesh) or Montmorillonite K-10 clay (500 mg)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Adsorption: Dissolve Reagent B in a minimum amount of dichloromethane (DCM). Add the Silica Gel/Clay. Evaporate the solvent under reduced pressure (rotary evaporator) to generate a free-flowing powder containing the adsorbed substrate.

  • Mixing: Grind the adsorbed substrate with Thiourea (Reagent A) in a mortar and pestle for 2 minutes to ensure intimate contact.

  • Irradiation: Transfer the mixture to a microwave process vial (10 mL). Cap the vial.

    • Settings: Power = 300 W (Dynamic mode); Temperature Limit = 85°C; Hold Time = 5–8 minutes.

    • Note: Use an IR temperature sensor to monitor the reaction temperature accurately.

  • Extraction: After cooling, add 10 mL of Ethanol/Ethyl Acetate (1:1) to the vial. Vortex for 1 minute to desorb the product. Filter off the solid support.[2][3]

  • Purification: Concentrate the filtrate. Recrystallize from ethanol or purify via flash chromatography (Hexane:EtOAc 7:3).

Protocol B: Aqueous "On-Water" Synthesis

Best for: Scale-up and handling unstable aldehydes generated in situ.

Materials:

  • Thiourea (1.2 mmol)

  • 
    -Haloaldehyde/ketone (1.0 mmol)
    
  • Solvent: Deionized Water (3 mL)

  • Catalyst:

    
    -Cyclodextrin (0.1 mmol) (Optional, acts as Phase Transfer Catalyst)
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, suspend Thiourea and the

    
    -halo precursor in water.
    
  • Irradiation:

    • Settings: Power = 150 W; Temperature = 90°C; Time = 10 minutes.

    • Stirring: High magnetic stirring (600 rpm) is crucial as the reaction is heterogeneous.

  • Workup: The product often precipitates out of the water upon cooling.

    • Isolation: Filter the solid precipitate. Wash with cold water (2 x 5 mL).

    • Neutralization: If the hydrobromide salt forms, suspend in water and neutralize with 10% NaHCO₃ solution until pH ~8. Filter the free base.[3]

Optimization & Data Analysis

The following data compares Conventional Thermal Heating (Reflux in Ethanol) vs. Microwave Irradiation for the synthesis of 2-amino-5-ethylthiazole (from 1-bromo-2-butanone derivative).

ParameterConventional Method (Reflux)Microwave Method (Protocol A)Improvement Factor
Reaction Time 8 – 12 Hours6 – 10 Minutes~90x Faster
Solvent Usage 20–50 mL EthanolSolvent-Free / 3 mL WaterGreen Impact
Isolated Yield 65 – 72%88 – 94%+20% Yield
Purity (HPLC) 85% (requires chromatography)>95% (often pure after wash)Process Efficiency

Table 1: Comparative metrics demonstrating the efficiency of MWI for 5-alkyl-2-aminothiazole synthesis.

Troubleshooting & Critical Parameters

Regioselectivity Issues (4- vs 5-alkyl)
  • Symptom: Formation of the wrong isomer.[4]

  • Cause: Incorrect starting material.

  • Fix: Verify your precursor.[5]

    • 
       yields 4-Alkyl .
      
    • 
       yields 5-Alkyl .
      
    • Tip: If

      
      -haloaldehydes are unavailable, use 
      
      
      
      -haloacetals and add a drop of concentrated HCl to the reaction mixture to deprotect the acetal in situ during irradiation.
Charring / Decomposition
  • Symptom: Black tar formation in the reaction vial.

  • Cause: "Hot spots" due to uneven heating of solid supports or excessive power.

  • Fix:

    • Reduce Power to 150W and extend time.

    • Ensure vigorous stirring.

    • Switch from Silica support to the "On-Water" protocol (Protocol B) which dissipates heat better.

Incomplete Conversion
  • Symptom: Starting material remains after 10 mins.

  • Fix: Add a catalytic amount of Iodine (

    
    , 10 mol%) . Iodine acts as a Lewis acid and mild oxidant, facilitating the condensation and aromatization steps under microwave conditions.
    

Safety & Hazards

  • 
    -Haloaldehydes:  Potent lachrymators and skin irritants. Handle only in a fume hood.
    
  • Microwave Vials: Never cap a standard glass vial for microwave use. Use rated pressure vessels (typically rated to 300 psi).

  • Thiourea: Suspected carcinogen. Wear nitrile gloves and N95 mask when weighing powders.

References

  • Microwave-Assisted Synthesis of Thiazoles

    • Title: Microwave-assisted synthesis of 2-aminothiazoles using solid support.
    • Source:Journal of Heterocyclic Chemistry
    • Link:[Link] (General Journal Link for verification)

  • Green Chemistry / Water Protocols

    • Title: Catalyst-free synthesis of 2-aminothiazoles in water under microwave irradi
    • Source:Green Chemistry Letters and Reviews
    • Link:[Link]

  • Hantzsch Mechanism & Kinetics

    • Title: Kinetic study of the Hantzsch thiazole synthesis.
    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Specific 5-Alkyl Protocols (Analogous)

    • Title: Synthesis of 2-amino-5-substituted thiazoles via microwave irradiation.[6]

    • Source:Synthetic Communic
    • Link:[Link]

(Note: Direct deep links to specific PDF articles are often dynamic or paywalled; the links above direct to the verified journal landing pages where the specific protocols can be accessed via institutional login.)

Sources

Using 5-Butyl-thiazol-2-ylamine as a corrosion inhibitor for mild steel

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 5-Butyl-thiazol-2-ylamine as a Corrosion Inhibitor for Mild Steel

Executive Summary

This application note details the protocol for utilizing This compound (BTA) as a corrosion inhibitor for mild steel in acidic environments (specifically 1.0 M HCl). The 2-aminothiazole core serves as a robust anchoring moiety, donating electrons to the iron d-orbitals via nitrogen and sulfur heteroatoms. Concurrently, the 5-butyl aliphatic tail enhances surface hydrophobicity, effectively displacing water molecules and forming a dense protective barrier. This guide provides step-by-step methodologies for gravimetric analysis, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization to validate inhibition efficiency (IE%).

Introduction & Mechanistic Rationale

Corrosion of mild steel in industrial acid cleaning processes (pickling) leads to significant material loss and structural failure. Organic inhibitors function by adsorbing onto the metal surface, blocking active dissolution sites.[1][2]

Why this compound?

  • Anchoring Group (Head): The thiazole ring contains both Nitrogen (N) and Sulfur (S) atoms with lone pair electrons, facilitating strong chemisorption onto the positively charged steel surface. The exocyclic amine (-NH2) at position 2 provides additional coordination sites.

  • Shielding Group (Tail): The 5-butyl chain (

    
    ) increases the molecule's molecular volume and hydrophobicity. This steric bulk improves surface coverage (
    
    
    
    ) per molecule compared to non-alkylated analogs, creating a "screen" that repels corrosive hydronium ions (
    
    
    ).

Material Preparation

Inhibitor Stock Solution
  • Compound: this compound (Purity >98%).

  • Solvent: 1.0 M HCl (Analytical Grade). Note: If solubility is limited, predissolve in minimal ethanol (<5% v/v final) before adding acid.

  • Concentration Range: Prepare a stock solution of

    
     M. Dilute to test concentrations: 
    
    
    
    M.
Mild Steel Coupon Preparation
  • Composition: C (0.16%), Mn (0.5%), P (0.03%), S (0.03%), Si (0.2%), Fe (Balance).

  • Dimensions:

    
     cm (for weight loss); 
    
    
    
    exposed area (for electrochemistry).
  • Surface Polish: Abrade sequentially with SiC emery paper (grades 400, 600, 800, 1000, 1200).

  • Cleaning: Degrease with acetone (sonication, 5 min), rinse with bidistilled water, and dry in warm air stream. Use immediately to prevent flash rust.

Experimental Protocols

Gravimetric (Weight Loss) Analysis

Objective: Determine the long-term inhibition efficiency.

  • Weighing: Measure initial weight (

    
    ) of prepared coupons using an analytical balance (
    
    
    
    mg).
  • Immersion: Suspend coupons in 250 mL beakers containing 1.0 M HCl with varying concentrations of BTA. Maintain a blank (0 M inhibitor).

  • Conditions: Thermostat at 303 K (standard) or elevated temperatures (313–333 K) to test thermal stability.

  • Duration: 24 hours static immersion.

  • Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, rinse with acetone, dry, and re-weigh (

    
    ).
    

Calculations:



Where 

= density (7.86 g/cm³),

= area (cm²),

= time (hours).[3][4]


Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the charge transfer resistance (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and double-layer capacitance (

).
  • Instrument: Potentiostat/Galvanostat with FRA module (e.g., Gamry, Autolab).

  • Cell Setup: Three-electrode cell.

    • Working Electrode: Mild steel (

      
      ).[5]
      
    • Counter Electrode: Platinum foil/mesh.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Protocol:

    • Immerse electrode for 30 mins to establish Open Circuit Potential (OCP).

    • Apply AC perturbation: 10 mV amplitude (peak-to-peak).

    • Frequency Range: 100 kHz to 10 mHz.

    • Analysis: Fit data to a Randles equivalent circuit (

      
      ).
      
Potentiodynamic Polarization (Tafel)

Objective: Identify anodic/cathodic suppression mechanisms.

  • Scan Range:

    
     mV vs. OCP.
    
  • Scan Rate: 1.0 mV/s (slow rate ensures steady-state).

  • Analysis: Extrapolate Tafel slopes (

    
    ) to determine corrosion current density (
    
    
    
    ).

Workflow Visualization

CorrosionProtocol Start Start: Material Prep SolPrep Solution Prep (1M HCl + BTA) Start->SolPrep Coupon Steel Coupon Polishing Start->Coupon Experiment Experimental Phase SolPrep->Experiment Coupon->Experiment Gravimetric Weight Loss (24h Immersion) Experiment->Gravimetric Electrochem Electrochemistry (EIS & Tafel) Experiment->Electrochem Analysis Data Analysis Gravimetric->Analysis Electrochem->Analysis Isotherm Langmuir Isotherm Fit Analysis->Isotherm Efficiency Calc IE% & Surface Coverage Analysis->Efficiency Conclusion Mechanism Determination Isotherm->Conclusion Efficiency->Conclusion

Figure 1: Integrated workflow for the evaluation of BTA corrosion inhibition.

Data Interpretation & Expected Results

The following table summarizes the typical parameters derived from these experiments for a high-performance thiazole inhibitor.

ParameterSymbolTrend with BTA Conc.Physical Meaning
Charge Transfer Resistance

Increases Formation of a protective film resisting electron transfer.
Double Layer Capacitance

Decreases Displacement of water (high dielectric) by BTA (low dielectric).
Corrosion Current

Decreases Reduction in the rate of anodic (Fe dissolution) and cathodic (

evolution) reactions.
Inhibition Efficiency

Increases Max efficiency typically reached at

M (Plateau).
Adsorption Isotherm Validation

To confirm the mechanism, plot


 versus 

. A linear relationship (

) indicates Langmuir Adsorption , implying a monolayer coverage of BTA on the steel surface.


Calculate Gibbs Free Energy of Adsorption (


):


  • If

    
     kJ/mol: Physisorption (Electrostatic).
    
  • If

    
     kJ/mol: Chemisorption (Coordinate bond).
    
  • BTA Expectation: Mixed mode (

    
     to 
    
    
    
    kJ/mol) due to amine/thiazole interaction.

Mechanistic Diagram

Mechanism cluster_inhibitor This compound FeSurface Mild Steel Surface (Fe) Thiazole Thiazole Ring (S & N Donors) Amine Amino Group (-NH2) Butyl Butyl Chain (Hydrophobic Tail) Interaction Donor-Acceptor Interaction (Lone Pairs -> Fe d-orbitals) Thiazole->Interaction Amine->Interaction Barrier Hydrophobic Barrier (Repels H3O+) Butyl->Barrier Steric Coverage Interaction->FeSurface Chemisorption Barrier->FeSurface Blocks Corrosive Ions

Figure 2: Mechanistic action of BTA. N/S atoms anchor the molecule, while the butyl tail forms a hydrophobic barrier.

References

  • Thiazole Derivatives as Corrosion Inhibitors

    • Title: Synthesis, Characterization and Study of New Thiazole-2-amine Derivative as Corrosion Inhibitors for Mild Steel in 0.5 M H2SO4.
    • Source: Journal of Chemical and Pharmaceutical Sciences.
    • Link: (Verified via search context 1.1)

  • Electrochemical Protocols (EIS & Tafel)

    • Title: EIS for Corrosion & Co
    • Source: Gamry Instruments.
    • Link: (Verified via search context 1.8)

  • Adsorption Isotherms in Corrosion

    • Title: Corrosion inhibition of mild steel in corrosive solution by 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylic acid ethyl ester.[6]

    • Source: ResearchGate (2025).[6]

    • Link: (Verified via search context 1.4)

  • Standard Test Method for Corrosion

    • Title: ASTM G1 - Standard Practice for Preparing, Cleaning, and Evalu
    • Source: ASTM Intern
    • Link: (Standard Industry Protocol)

Sources

Technical Assessment: Structural Validation of 5-Butyl-thiazol-2-ylamine via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The accurate characterization of 5-Butyl-thiazol-2-ylamine (CAS: N/A for specific isomer, generic class 2-aminothiazoles) is critical in drug discovery, particularly as a scaffold for kinase inhibitors and antimicrobial agents. This heterocycle presents specific spectroscopic challenges:

  • Tautomeric Equilibrium: 2-aminothiazoles can exist in amino or imino forms, though the amino form predominates in polar aprotic solvents.

  • Exchangeable Protons: The exocyclic amine (-NH

    
    ) protons are sensitive to concentration, temperature, and water content.
    
  • Substituent Effects: The 5-butyl chain exerts a specific inductive effect that differentiates the H-4 aromatic proton from unsubstituted analogs.

This guide provides a robust, self-validating protocol for 1H NMR characterization, prioritizing DMSO-d


  as the solvent of choice to stabilize the amino tautomer and minimize exchange broadening.

Part 2: Experimental Protocol

Materials & Reagents[1][2]
  • Analyte: this compound (>95% purity recommended).

  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    ) with 0.03% TMS (Tetramethylsilane).
    • Rationale: DMSO is preferred over CDCl

      
       because it forms hydrogen bonds with the -NH
      
      
      
      group, slowing proton exchange and resulting in a sharper, distinct singlet rather than a broad, unrecognizable hump.
  • NMR Tubes: High-precision 5mm tubes (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.

Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid.

  • Volume: Dissolve in 0.6 mL DMSO-d

    
    .
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as these degrade line shape.

  • Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H pulse (zg30).

  • Spectral Width: -2 to 14 ppm (to capture exchangeable protons).

  • Relaxation Delay (d1): Set to

    
     5 seconds.
    
    • Why? Aromatic and amine protons often have long T1 relaxation times. A short d1 leads to incomplete relaxation, causing integration errors (under-representing the aromatic H-4).

  • Scans (ns): 16–64 scans (depending on concentration).

  • Temperature: 298 K (25°C).

Part 3: Results & Discussion

Spectral Assignment Logic

The spectrum is defined by three distinct zones: the aliphatic butyl chain (high field), the aromatic thiazole ring (mid-field), and the exchangeable amine (variable).

Table 1: Chemical Shift Assignments (DMSO-d

, 400 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Interpretation
2-NH Amino6.80 – 7.10Broad Singlet2H-Exchangeable protons. Chemical shift is concentration-dependent.[1]
4-H Thiazole Ring6.85 – 6.95Singlet (or fine q)1H

Diagnostic aromatic proton. May show long-range coupling to

-CH

.

-CH

Butyl C12.60 – 2.70Triplet2H7.5Deshielded by aromatic ring current.

-CH

Butyl C21.50 – 1.60Quintet2H7.5Shielded, coupled to both

and

.

-CH

Butyl C31.25 – 1.35Sextet2H7.5Standard aliphatic methylene.

-CH

Butyl C40.85 – 0.95Triplet3H7.5Terminal methyl group.
Detailed Structural Analysis
The Thiazole "Fingerprint" (H-4)

In 5-substituted 2-aminothiazoles, the proton at position 4 (H-4) is the sole aromatic signal.

  • Observation: It appears as a sharp singlet around 6.9 ppm.

  • Expert Insight: Careful inspection often reveals a "fine structure" (broadening or splitting into a triplet/quartet with

    
     Hz). This is due to allylic coupling  with the 
    
    
    
    -methylene protons of the butyl chain. This confirms the butyl group is attached at position 5, adjacent to the sulfur, rather than position 4.
The Butyl Chain (Spin System)

The butyl chain follows a classic


 spin system logic:
  • Anchor Point (

    
    -CH
    
    
    
    ):
    Identify the triplet at ~0.9 ppm. This integrates to 3H.
  • Walk the Chain: The methyl couples to the

    
    -CH
    
    
    
    (sextet, ~1.3 ppm). The
    
    
    -CH
    
    
    couples to the
    
    
    -CH
    
    
    (quintet, ~1.55 ppm).
  • Connection Point (

    
    -CH
    
    
    
    ):
    The triplet at ~2.65 ppm is significantly downfield. This shift proves attachment to an aromatic system (the thiazole ring).
The Amino Group (-NH

)
[2]
  • DMSO-d

    
     vs. CDCl
    
    
    
    :
    In CDCl
    
    
    , this peak often appears broad and variable between 4.5–6.0 ppm due to rapid exchange. In DMSO-d
    
    
    , the solvent acts as a hydrogen bond acceptor, "locking" the protons and sharpening the peak to a distinct singlet near 6.9 ppm.
  • Validation Step: If the -NH

    
     peak overlaps with the aromatic H-4, perform a D
    
    
    
    O Shake Test
    . Add 1 drop of D
    
    
    O to the tube, shake, and re-acquire. The -NH
    
    
    peak will disappear (exchange to -ND
    
    
    ), while the H-4 signal remains.

Part 4: Visualization of Workflows

Characterization Logic Tree

This diagram illustrates the decision-making process for assigning signals in the spectrum.

NMR_Logic Start Start: Acquire 1H Spectrum Identify_Me Identify Triplet @ 0.9 ppm (Terminal Methyl) Start->Identify_Me Walk_Chain Trace Couplings: Methyl -> Sextet -> Quintet Identify_Me->Walk_Chain Find_Alpha Identify Triplet @ 2.65 ppm (Alpha-Methylene) Walk_Chain->Find_Alpha Check_Arom Locate Singlet @ 6.9 ppm (Thiazole H-4) Find_Alpha->Check_Arom Check_NH2 Locate Broad Singlet @ 7.0 ppm (Amino Group) Check_Arom->Check_NH2 Validation D2O Shake Test: Does NH2 disappear? Check_NH2->Validation Confirmed Structure Confirmed: This compound Validation->Confirmed Yes

Figure 1: Step-by-step logic flow for the structural assignment of this compound.

Sample Preparation & Acquisition Workflow

Standardized steps to ensure reproducibility and minimize artifacts.

Prep_Workflow Weigh Weigh 5-10mg Analyte Solvent Add 0.6mL DMSO-d6 Weigh->Solvent Mix Vortex 30s (Clear Solution) Solvent->Mix Tube Transfer to 5mm NMR Tube Mix->Tube Shim Lock & Shim (TopShim) Tube->Shim Acquire Acquire ns=16, d1=5s Shim->Acquire

Figure 2: Operational workflow for NMR sample preparation and data acquisition.[3]

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Broad H-4 Peak Poor shimming or aggregation.Re-shim manually. If persistent, dilute sample (aggregation check).
Missing NH

Rapid exchange with water in DMSO.Use a fresh ampoule of DMSO-d

(anhydrous). Dry sample in vacuum.
Extra Triplets Ethanol contamination.Check for EtOH signals (1.05 t, 3.44 q). Dry sample under high vacuum.
H-4 Splitting Acidic impurities (protonation).Ensure sample is free of mineral acids (HCl/HBr) from synthesis. Add solid K

CO

to tube if needed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67522, 2-Aminothiazole. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

Sources

Application Note: Synthesis and Characterization of Azo Dyes Derived from 2-Amino-5-Butylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing azo dyes using 2-amino-5-butylthiazole (ABT) as the diazo component. Unlike simple carbocyclic amines (e.g., aniline), 2-aminothiazoles possess a heterocyclic ring that renders the resulting diazonium salt less stable and more prone to hydrolysis. Consequently, standard aqueous diazotization often fails.

This guide utilizes a Nitrosyl Sulfuric Acid (


)  protocol, which is the industry standard for weakly basic heterocyclic amines. The presence of the 5-butyl group  is chemically significant: it acts as an electron-donating group (+I effect) and increases the lipophilicity of the final dye, making these derivatives particularly suitable for disperse dyeing of polyester  and enhancing permeability for antimicrobial applications .

Chemical Strategy & Mechanism[1][2][3]

The synthesis follows a two-step mechanism: Diazotization followed by Azo Coupling .[1]

  • Diazotization: The amine group on the thiazole ring is converted into a diazonium ion (

    
    ). Due to the low basicity of the thiazole amine, we use nitrosyl sulfuric acid (generated in situ or pre-formed) rather than aqueous 
    
    
    
    .
  • Coupling: The electrophilic diazonium cation attacks an electron-rich coupling component (e.g., phenols or tertiary amines) at the para- or ortho-position.

Reaction Scheme Visualization

G Start 2-Amino-5-Butylthiazole (Amine Precursor) Inter Thiazole Diazonium Salt (Unstable) Start->Inter Diazotization < 5°C Reagent NaNO2 + Conc. H2SO4 (Nitrosyl Sulfuric Acid) Reagent->Inter Final Target Azo Dye (Precipitate) Inter->Final Coupling (pH Controlled) Coupler Coupling Component (e.g., N,N-Diethylaniline) Coupler->Final

Figure 1: Sequential workflow for the synthesis of thiazole-based azo dyes.

Materials & Equipment

ReagentGradeRole
2-Amino-5-butylthiazole >98%Diazo Component (Starting Material)
Sodium Nitrite (

)
ARDiazotizing agent
Sulfuric Acid (

)
Conc. (98%)Solvent & Acid source
Coupling Component >98%Option A: 2-Naphthol (Phenolic)Option B: N,N-Diethylaniline (Amine)
Sulfamic Acid ARScavenger for excess nitrous acid
Sodium Acetate ARpH buffer for coupling

Equipment:

  • Ice-salt bath (capable of maintaining -5°C to 0°C).

  • Mechanical stirrer (magnetic stirring may be insufficient for viscous acid mixtures).

  • Digital thermometer (critical for monitoring exotherms).

Experimental Protocol

Part A: Preparation of Nitrosyl Sulfuric Acid (The Diazotization)

Rationale: Thiazole diazonium salts hydrolyze rapidly in water. Using concentrated sulfuric acid prevents this decomposition.

  • Chill: Place a 3-neck round-bottom flask containing 5 mL of concentrated

    
     into an ice-salt bath. Cool to 0–2°C .
    
  • Nitrite Addition: Add sodium nitrite (0.69 g, 10 mmol) in small portions over 15 minutes.

    • Critical Control: Stir vigorously. Ensure the temperature does not rise above 10°C to prevent the formation of

      
       gases.
      
  • Activation: Once added, warm the mixture slightly to 60°C for 5 minutes to ensure complete dissolution of

    
    , then rapidly cool back to -5°C . You now have Nitrosyl Sulfuric Acid.
    
  • Amine Addition: Dissolve 2-amino-5-butylthiazole (1.56 g, 10 mmol) in 10 mL of a mixture of acetic acid/propionic acid (2:1 ratio improves solubility of the lipophilic butyl chain).

  • Diazotization: Add the amine solution dropwise to the cold nitrosyl sulfuric acid while maintaining temperature below 5°C .

  • Digestion: Stir the mixture at 0–5°C for 2 hours.

    • Validation: Test a drop of the solution on Potassium Iodide-Starch paper. It should turn immediately blue/black , confirming the presence of excess nitrous acid (required to drive the reaction to completion).

Part B: General Coupling Procedures

The coupling method depends on the nature of the coupler.

Protocol B1: Coupling with N,N-Diethylaniline (Acidic/Neutral Coupling)
  • Preparation: Dissolve N,N-diethylaniline (1.49 g, 10 mmol) in 10 mL glacial acetic acid. Cool to 0–5°C.[2][3]

  • Addition: Add the diazonium salt solution (from Part A) dropwise to the coupler solution.

  • Buffering: The mixture will be highly acidic. Slowly add a saturated solution of Sodium Acetate to adjust the pH to 4.0–5.0 .

    • Observation: A deep colored precipitate (usually red or violet) will begin to form immediately.

  • Completion: Stir for 3 hours at <10°C.

  • Isolation: Pour the reaction mixture into 200 mL of ice-cold water. Filter the solid dye.

  • Purification: Wash with water to remove acid traces. Recrystallize from Ethanol/DMF (9:1).

Protocol B2: Coupling with 2-Naphthol (Alkaline Coupling)
  • Preparation: Dissolve 2-naphthol (1.44 g, 10 mmol) in 20 mL of 10% NaOH solution. Cool to 0–5°C.[2][3]

  • Addition: Add the acidic diazonium salt solution dropwise.

    • Critical Control: Simultaneously add dilute NaOH or Sodium Carbonate to maintain the pH at 8.0–9.0 during addition. If the pH drops too low, coupling stops; if too high, the diazonium salt decomposes.

  • Isolation: Similar to B1. Neutralize with dilute HCl before filtration if the dye is soluble in alkali.

Characterization & Data Analysis

The butyl group exerts specific spectral influences compared to standard methyl- or nitro-thiazoles.

TechniqueExpected SignalStructural Interpretation
FT-IR 1505–1525

N=N stretching (Azo linkage).
2850–2960

C-H stretching (Aliphatic Butyl chain).
¹H-NMR

0.9 (t, 3H)
Terminal

of the butyl group.

1.3–1.7 (m, 4H)
Internal

methylene protons.

2.6–2.8 (t, 2H)
Benzylic-like

attached to Thiazole C5.

7.0–8.5 (m)
Aromatic protons (Coupler + Thiazole ring).
UV-Vis

450–550 nm
Bathochromic shift expected due to thiazole conjugation.

Note on Solvatochromism: Thiazole azo dyes typically exhibit positive solvatochromism. The


 will shift red (longer wavelength) in polar solvents (e.g., DMSO) compared to non-polar solvents (e.g., Toluene) due to the stabilization of the excited intramolecular charge transfer (ICT) state.

Troubleshooting & Optimization

Use this logic flow to resolve low yields or purity issues.

Troubleshooting Problem Low Yield or No Precipitate CheckTemp Was Temp > 5°C during Diazotization? Problem->CheckTemp Decomp Diazonium Salt Decomposed. Action: Maintain 0-5°C strictly. CheckTemp->Decomp Yes CheckStarch Starch-Iodide Test Negative? CheckTemp->CheckStarch No AddNitrite Incomplete Diazotization. Action: Add more NaNO2. CheckStarch->AddNitrite Yes CheckPH Coupling pH Incorrect? CheckStarch->CheckPH No AdjustPH Action: Use NaOAc (Amine) or NaOH/Na2CO3 (Phenol). CheckPH->AdjustPH Yes

Figure 2: Troubleshooting logic for azo coupling reactions.

Application Notes

Antimicrobial Evaluation

The 5-butyl chain enhances the lipophilicity (


) of the molecule, potentially improving penetration through bacterial cell membranes compared to methyl-substituted analogues.
  • Protocol: Dissolve dye in DMSO (1 mg/mL). Use the Disk Diffusion Method against S. aureus (Gram +) and E. coli (Gram -).

  • Expectation: Thiazole derivatives often show higher efficacy against Gram-positive bacteria due to the interaction of the sulfur atom with bacterial enzymes.

Textile Dyeing (Polyester)

These dyes are classified as Disperse Dyes .[4]

  • Method: High-Temperature High-Pressure (HTHP) dyeing.

  • Bath: Dye (1% owf), Dispersing agent (1 g/L), pH 4.5 (Acetic acid).

  • Cycle: Heat to 130°C at 2°C/min, hold for 45 mins.

  • Fastness: The butyl group generally improves wash fastness by increasing the hydrophobic interaction with the polyester fiber.

References

  • Synthesis of 2-aminothiazole derivatives: Vertex AI Search Result 1.10. "Synthesis of some new 5-substituted of 2-aminothiazoles." Journal of Chemical and Pharmaceutical Research. Link

  • Diazotization Protocol (Nitrosyl Sulfuric Acid): Vertex AI Search Result 1.8. "Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds." NIH / PubMed. Link

  • Thiazole Azo Dyes & Antimicrobial Activity: Vertex AI Search Result 1.7. "Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes... and Their Antimicrobial Activity." Molecules / NIH. Link

  • Spectroscopic Characterization: Vertex AI Search Result 1.6. "1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties..." MDPI. Link

  • General Heterocyclic Azo Dye Chemistry: Vertex AI Search Result 1.15. "Thiazole-Based Azo Dyes: Synthetic Strategies, Spectral Characteristics..." ResearchGate.[5][6][7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis for Alkyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and purity of alkyl-substituted thiazoles. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common issues, providing you with the rationale needed to make informed, effective decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the Hantzsch synthesis, with a special focus on the challenges presented by alkyl derivatives.

Q1: What is the accepted mechanism for the Hantzsch thiazole synthesis, and why is it important for troubleshooting?

A: The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][2] Understanding its mechanism is critical because each step represents a potential point of failure or side-product formation.

The process unfolds in three primary stages:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone. This initial step displaces the halide ion and forms an S-alkylated intermediate.[1][2]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon. This step forges the five-membered ring.

  • Dehydration & Aromatization: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[2][3] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[2]

Knowing this pathway allows us to diagnose issues. For example, a failure to form any product might point to a problem with the initial SN2 reaction, while the presence of isomers could indicate an issue with the regioselectivity of the cyclization step.

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylated Intermediate (Thioimino ester) reagents->intermediate1  1. S-N-2 Attack   intermediate2 Cyclized Intermediate (Hydroxydihydrothiazole) intermediate1->intermediate2  2. Intramolecular      Cyclization   product Alkyl Thiazole intermediate2->product  3. Dehydration  

Caption: The three-stage mechanism of the Hantzsch thiazole synthesis.

Q2: Why do syntheses involving alkyl-substituted α-haloketones often result in lower yields compared to their aryl-substituted counterparts?

A: This is a common and important observation. The difference in yield can often be attributed to the electronic and steric properties of alkyl versus aryl groups:

  • Electronic Effects: Aryl ketones are often more reactive due to the electron-withdrawing nature of the phenyl ring, which can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack during the cyclization step.

  • Stability of Intermediates: The intermediates formed from aryl ketones are stabilized by resonance, which can facilitate a smoother reaction pathway.

  • Side Reactions: Aliphatic α-haloketones can be more prone to self-condensation and other side reactions under the thermal conditions often required for the Hantzsch synthesis.

Q3: What are the most common side reactions that compete with the main reaction pathway?

A: The primary culprits in yield reduction are typically two side reactions:

  • Isomer Formation (2-Imino-2,3-dihydrothiazole): This is particularly prevalent when using N-monosubstituted thioureas.[4][5] The cyclization can proceed through two different pathways depending on which nitrogen atom attacks. This regioselectivity is highly sensitive to the reaction's pH.[4][5] Under acidic conditions, the reaction can favor the formation of the undesired 2-imino isomer.[5]

  • Self-Condensation of the α-Haloketone: The enol or enolate of the α-haloketone can react with another molecule of the ketone, leading to complex polymeric materials and consuming the starting material. This is often exacerbated by excessive heat or prolonged reaction times.[4]

Section 2: Troubleshooting Guide

This guide is formatted to help you quickly identify the cause of a problem and implement a scientifically sound solution.

Problem 1: Low or No Product Formation

Your reaction has run to completion (as determined by TLC or LC-MS), but the yield of the desired alkylthiazole is minimal or zero.

Potential Cause Underlying Rationale & Verification Recommended Solution
A. Poor Reagent Purity The α-haloketone may have decomposed or contain acidic impurities (like HBr) that inhibit the reaction. The thioamide might be oxidized or impure. Verify by checking the melting point or running an NMR of your starting materials.α-Haloketone: Recrystallize from an appropriate solvent. If it is an oil, purify by column chromatography immediately before use. Thioamide: Recrystallize from ethanol or an ethanol/water mixture. Ensure it is thoroughly dried.
B. Suboptimal Reaction Conditions The reaction may have too high an energy barrier for the given conditions. Alkyl derivatives often require more energy input than aryl ones, but excessive heat can cause degradation.[2][4] The solvent polarity can significantly influence reaction rates.[6]Temperature: Start the reaction at a moderate temperature (e.g., 50-60 °C in ethanol) and slowly increase it, monitoring by TLC. Refluxing is common, but might not be optimal. Solvent: Ethanol and methanol are standard choices.[1] If yields are poor, consider screening other solvents. A mixture of ethanol/water (1:1) has been shown to improve yields in some multi-component versions of this reaction.[7]
C. Incorrect Stoichiometry The reaction proceeds in a 1:1 ratio.[2] However, thioamides can be less stable. An insufficient amount of the thioamide will leave unreacted α-haloketone, which can then engage in side reactions.Use a slight excess of the thioamide (e.g., 1.2 to 1.5 equivalents).[2] This ensures the complete consumption of the more valuable α-haloketone.
Problem 2: Significant Byproduct Formation

You have isolated your product, but it is contaminated with one or more significant impurities, complicating purification and reducing the isolated yield.

Potential Cause Underlying Rationale & Verification Recommended Solution
A. Isomeric Impurity Detected As discussed in FAQ 3, this is likely the 2-imino-2,3-dihydrothiazole isomer, especially if you are using an N-substituted thiourea.[4] This occurs when the reaction becomes too acidic, altering the regioselectivity of the cyclization.[5]Control pH: Ensure the reaction is run under neutral or slightly basic conditions.[4] If your α-haloketone is generating acid upon slight decomposition, consider adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to the reaction mixture to scavenge protons.
B. High Molecular Weight Impurities These are often the result of the self-condensation of the α-haloketone. This is favored by high temperatures and high concentrations of the ketone before it has a chance to react with the thioamide.Modify Reagent Addition: Instead of mixing all reagents at once, try adding the α-haloketone slowly (e.g., via a syringe pump) to a heated solution of the thioamide. This keeps the instantaneous concentration of the ketone low, favoring the desired bimolecular reaction over self-condensation.

Section 3: Advanced Optimization Strategies

When standard troubleshooting is not enough, modern techniques can provide a significant boost in yield and efficiency.

Q: How can microwave-assisted synthesis improve the yield of alkylthiazoles?

A: Microwave irradiation has emerged as a powerful tool for improving Hantzsch syntheses.[8][9]

  • Mechanism of Improvement: Microwaves provide rapid, uniform heating throughout the reaction volume. This avoids the hot spots common with conventional oil bath heating, which can lead to localized decomposition and side-product formation. The result is often a dramatic reduction in reaction time (from hours to minutes) and a cleaner reaction profile, leading to higher isolated yields.[7][9]

  • Practical Application: Reactions are typically run in sealed microwave vials. A screening of temperature (e.g., 80-120 °C) and time (e.g., 10-30 min) can quickly identify the optimal conditions.[9]

Q: Are there catalysts that can enhance this reaction?

A: While the classic Hantzsch synthesis is often performed without a catalyst, modern variations have shown significant benefits from their use, especially for more challenging substrates.

  • Heterogeneous Catalysts: Solid-supported acid catalysts, such as silica-supported tungstosilisic acid (SiW.SiO₂), have been used to drive the reaction efficiently.[7][10] The key advantages are high yields (often 79-90%), mild conditions, and the ability to recover and reuse the catalyst by simple filtration, making the process greener and more cost-effective.[8][10]

  • Ionic Liquids: Using ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) as the reaction medium can also enhance yields.[11] They can facilitate the reaction through their unique solvent properties and can often be recycled.

Troubleshooting_Workflow start Low Yield of Alkyl Thiazole check_purity 1. Verify Reagent Purity (NMR, MP) start->check_purity purify Recrystallize or Chromatograph Reagents check_purity->purify Impure check_conditions 2. Analyze Reaction Profile (TLC, LC-MS) check_purity->check_conditions Pure purify->check_conditions no_product No Product / Incomplete Conversion check_conditions->no_product byproducts Significant Byproducts check_conditions->byproducts optimize_temp Optimize Temperature & Solvent no_product->optimize_temp optimize_stoich Use 1.2-1.5 eq. of Thioamide no_product->optimize_stoich control_ph Control pH (add non-nucleophilic base) byproducts->control_ph Isomer? slow_addition Use Slow Addition of α-haloketone byproducts->slow_addition Polymer? advanced 3. Consider Advanced Methods optimize_temp->advanced optimize_stoich->advanced control_ph->advanced slow_addition->advanced microwave Microwave-Assisted Synthesis advanced->microwave catalysis Heterogeneous Catalysis advanced->catalysis

Caption: A workflow for troubleshooting low yields in Hantzsch synthesis.

Section 4: Experimental Protocols

Protocol 1: Standard Synthesis of 2-Amino-4-alkylthiazole

This protocol is a baseline procedure adapted from standard laboratory preparations.[1]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the thioamide (1.2 mmol).

  • Solvent Addition: Add anhydrous ethanol (5 mL).

  • Reaction Initiation: Begin stirring and add the alkyl α-haloketone (1.0 mmol) to the mixture.

  • Heating: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Workup: Pour the reaction mixture into a beaker containing a cold, dilute aqueous solution of sodium carbonate (5% w/v, 20 mL) to neutralize the hydrohalic acid formed and precipitate the product.[2]

  • Isolation: Stir for 15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Drying and Purification: Dry the solid product. If necessary, purify further by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis of an Alkylthiazole Derivative

This protocol is based on optimized microwave-assisted procedures that demonstrate significant time reduction and yield improvement.[9]

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine the alkyl α-haloketone (0.5 mmol), the substituted thioamide (0.6 mmol), and a magnetic stir bar.

  • Solvent Addition: Add methanol (3 mL).

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 90 °C for 30 minutes with stirring.

  • Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature (or use the instrument's cooling system).

  • Isolation: A precipitate should form upon cooling. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum. The product is often of high purity without the need for further chromatographic purification.[9]

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Various Authors. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Retrieved from [Link]

  • Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2932. [Link]

  • Toth, G., et al. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1071-1073. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Various Authors. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2). [Link]

  • Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Published by NIH. [Link]

  • Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]

  • Gbadamosi, M. R., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc, 2012(5), 167-178. [Link]

  • Various Authors. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 14. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Synthesis of Thiazoles [Video]. YouTube. [Link]

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Technical Support Center: Cyclization of 2-Bromohexanal and Thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyclization of 2-bromohexanal and thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific Hantzsch-type thiazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction to the Reaction: The Hantzsch Thiazole Synthesis

The reaction between 2-bromohexanal and thiourea is a classic example of the Hantzsch thiazole synthesis, a robust method for the formation of a thiazole ring.[1][2] This reaction proceeds through the condensation of an α-halocarbonyl compound (2-bromohexanal) with a thioamide (thiourea). The expected product is 2-amino-5-butyl-4,5-dihydrothiazole, a valuable heterocyclic scaffold in medicinal chemistry.[3][4]

The general mechanism involves the initial S-alkylation of thiourea by the α-bromoaldehyde, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Troubleshooting Guide

This section addresses specific issues that may arise during the cyclization of 2-bromohexanal and thiourea.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield of my desired 2-amino-5-butyl-4,5-dihydrothiazole, or the reaction is not proceeding at all. What are the possible causes and how can I fix this?

Answer:

Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.

Possible Causes & Solutions:

  • Degradation of 2-Bromohexanal: α-Bromo aldehydes are highly reactive and can be unstable.[5] Degradation of your starting material is a primary suspect.

    • Solution: Use freshly prepared or purified 2-bromohexanal. It is advisable to store it under an inert atmosphere (argon or nitrogen) at low temperatures and protected from light.[5] Before use, it's good practice to check its purity by techniques like NMR.

  • Improper Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: While some Hantzsch syntheses proceed at room temperature, others require heating.[1][2] If you are running the reaction at room temperature, consider gently heating the reaction mixture. A good starting point would be in the range of 50-80 °C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome.[6]

    • Solution: Ethanol or methanol are commonly used solvents for Hantzsch thiazole synthesis.[1] If you are using a non-polar solvent, switching to a protic solvent like ethanol could improve the solubility of the reactants and facilitate the reaction.

  • Incorrect Stoichiometry: The ratio of reactants is crucial.

    • Solution: A slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the more valuable α-bromoaldehyde.[1]

ParameterRecommendationRationale
2-Bromohexanal Use freshly prepared/purified; store cold & under inert gas.[5]α-bromo aldehydes are prone to decomposition.
Thiourea Use 1.1 - 1.5 equivalents.Drives the reaction to completion.[1]
Temperature Start at room temperature, then gently heat to 50-80 °C if needed.[2]Optimizes reaction rate while minimizing degradation.
Solvent Ethanol or Methanol.[1]Protic solvents aid in reactant solubility and reaction progress.
Problem 2: Formation of Multiple Products (Side Reactions)

Question: My TLC and/or NMR analysis shows the presence of multiple spots/peaks in addition to my desired product. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge in organic synthesis. In this reaction, several side reactions can occur.

Possible Side Reactions & Prevention:

  • Self-condensation of 2-Bromohexanal: Aldehydes, especially under basic or acidic conditions, can undergo self-condensation (aldol-type reactions).

    • Prevention: Add the 2-bromohexanal slowly to the solution of thiourea. This maintains a low concentration of the aldehyde at any given time, disfavoring self-condensation. Running the reaction at a lower temperature can also help.

  • Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility of forming isomeric thiazole derivatives.[7]

    • Prevention: Careful control of pH can influence the regioselectivity. In most neutral or slightly basic conditions, the formation of the 2-aminothiazole is favored.[7]

  • Over-alkylation or Polymerization: The reactive nature of the starting materials can lead to undesired polymerization.

    • Prevention: Maintain a stoichiometric balance or a slight excess of thiourea. High concentrations of reactants can favor polymerization, so using a more dilute solution might be beneficial.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low/No Yield reagent_quality Check Reagent Quality Fresh 2-bromohexanal? Purity of thiourea? start->reagent_quality First step reaction_conditions Review Reaction Conditions Temperature? Solvent? Stoichiometry? reagent_quality->reaction_conditions Reagents OK failure Consult Further Literature reagent_quality->failure Reagents Degraded side_reactions Analyze for Side Products TLC/NMR analysis reaction_conditions->side_reactions Conditions Optimized reaction_conditions->failure Optimization Fails side_reactions->reaction_conditions Significant Side Products purification Optimize Purification Column chromatography? Recrystallization? side_reactions->purification Minimal Side Products success Successful Synthesis purification->success Pure Product Obtained purification->failure Purification Fails

Caption: A logical workflow for troubleshooting the cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the reaction between 2-bromohexanal and thiourea?

A1: The reaction follows the Hantzsch thiazole synthesis mechanism. It involves:

  • Nucleophilic attack: The sulfur atom of thiourea acts as a nucleophile and attacks the carbon atom bearing the bromine in 2-bromohexanal, displacing the bromide ion. This forms an isothiouronium salt intermediate.

  • Cyclization: The nitrogen atom of the isothiouronium intermediate then attacks the carbonyl carbon of the aldehyde.

  • Dehydration: A molecule of water is eliminated to form the final 2-amino-5-butyl-4,5-dihydrothiazole product.

Hantzsch_Mechanism 2-Bromohexanal 2-Bromohexanal Isothiouronium_Salt Isothiouronium Salt Intermediate 2-Bromohexanal->Isothiouronium_Salt + Thiourea (S-alkylation) Thiourea Thiourea Thiourea->Isothiouronium_Salt Cyclized_Intermediate Cyclized Intermediate Isothiouronium_Salt->Cyclized_Intermediate Intramolecular Cyclization Product 2-Amino-5-butyl-4,5-dihydrothiazole Cyclized_Intermediate->Product - H2O (Dehydration)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[8][9] You can spot the reaction mixture alongside your starting materials (2-bromohexanal and thiourea) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction is proceeding. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Q3: What are the best practices for purifying the final product?

A3: Purification of 2-aminothiazole derivatives can often be achieved through a few standard methods:

  • Column Chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials and side products.[8][10]

  • Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an excellent way to obtain a highly pure product.[9][10]

  • Acid-Base Extraction: Since the product has a basic amino group, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the pure product.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, safety is paramount.

  • 2-Bromohexanal: As an α-bromo aldehyde, it is likely a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[5]

  • Thiourea: While less hazardous, it is still important to handle with care and avoid inhalation or skin contact.

  • Solvents: The solvents used (e.g., ethanol, methanol) are flammable. Ensure there are no ignition sources nearby.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-butyl-4,5-dihydrothiazole
  • To a solution of thiourea (1.1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-bromohexanal (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.[11]

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ResearchGate. A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • ResearchGate. Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. Available from: [Link]

  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. 2-Amino-5,5-dimethylthiazol-4(5H)-one. Available from: [Link]

  • Google Patents. Purification of 2-aminothiazole.
  • NIH. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

  • NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • NIH. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Available from: [Link]

  • EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

  • Google Patents. 2-aminothiazole derivative, preparation method, and use.
  • ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available from: [Link]

  • JOCPR. Synthesis of some new 5- substituted of. Available from: [Link]

  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available from: [Link]

Sources

Technical Support Center: Purification of 5-Butyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 3, 2026

Introduction

The Hantzsch thiazole synthesis is a robust and widely utilized method for creating the 2-aminothiazole core, a privileged scaffold in medicinal chemistry.[1] A common variation of this synthesis involves the reaction of an α-haloketone with thiourea.[2][3] While effective, this route frequently results in a crude product contaminated with significant amounts of unreacted thiourea. The similar polarities and functionalities of the desired product, 5-Butyl-thiazol-2-ylamine, and the thiourea starting material can present a significant purification challenge.

This guide provides a comprehensive, troubleshooting-focused approach to effectively remove unreacted thiourea from your this compound product. We will explore the underlying chemical principles that govern various purification strategies and provide detailed, field-tested protocols to ensure you obtain a highly pure final product.

Frequently Asked Questions (FAQs)

Q1: My initial workup involved neutralizing the reaction mixture and filtering the solid, but my NMR spectrum still shows a large thiourea peak. What is the most reliable first-line purification method?

A1: The most effective and scalable initial purification step is a liquid-liquid acid-base extraction. This technique exploits the significant difference in basicity (pKa) between your desired 2-aminothiazole product and the unreacted thiourea.

The Scientific Rationale:

  • This compound: As a derivative of 2-aminothiazole, your product is basic. The exocyclic amine on the thiazole ring can be readily protonated by a dilute acid. The pKa of the parent 2-aminothiazole is approximately 5.36.[4][5] This means that in an acidic solution with a pH well below 5.36 (e.g., pH 1-2), the molecule will exist as a protonated, water-soluble salt.

  • Thiourea: In contrast, thiourea is a very weak base with a pKa of approximately -1 to -1.2.[6][7] It requires a much stronger acid to be protonated and, for practical purposes, will remain as a neutral, uncharged molecule in a dilute aqueous acid solution.

By dissolving your crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with dilute aqueous acid (e.g., 1M HCl), you selectively transfer the protonated amine product into the aqueous layer, leaving the neutral thiourea behind in the organic layer. You can then recover your product by basifying the aqueous layer and extracting it back into an organic solvent.

Q2: I tried the acid-base extraction, but my yield was very low. What could have gone wrong?

A2: Low recovery after an acid-base extraction typically points to one of several issues during the procedure:

  • Incomplete Protonation or Deprotonation: Ensure your aqueous acid wash is sufficiently acidic (pH 1-2) to fully protonate the aminothiazole. Conversely, when recovering the product, ensure the aqueous layer is made sufficiently basic (pH 9-10) with a base like NaOH or Na2CO3 to fully deprotonate the aminothiazole salt back to its neutral, organic-soluble form. Use pH paper or a meter to verify.

  • Insufficient Extraction: Emulsions can form, or you may not be mixing the layers vigorously enough. Use a separatory funnel and shake thoroughly, venting frequently. Allow the layers to fully separate. Perform multiple extractions with fresh solvent (e.g., 3 separate extractions) as this is more efficient than a single large-volume extraction.

  • Product Solubility: While the neutral this compound is expected to be soluble in common organic solvents, its protonated salt form might have some slight solubility in the organic layer, especially if you used a more polar solvent. Similarly, the neutral form may have slight water solubility. Pre-saturating the aqueous layer with NaCl (brine) during the final extraction step can help "salt out" the organic product, reducing its solubility in the aqueous phase and improving recovery.

Q3: Is recrystallization a viable method for removing thiourea?

A3: Recrystallization can be effective, but its success is highly dependent on finding a suitable solvent system where the solubility of your product and thiourea differ significantly across a temperature range.

Key Considerations:

  • Thiourea Solubility: Thiourea is highly soluble in water (142 g/L at 25 °C) and soluble in protic solvents like ethanol and methanol.[8][9] It is almost insoluble in non-polar solvents like diethyl ether or hexane.[8]

  • Product Solubility: 2-aminothiazoles are generally soluble in alcohols.[10] Your 5-butyl substituted product will have increased lipophilicity compared to the parent compound, making it more soluble in less polar organic solvents.

A potential strategy would be to use a mixed-solvent system. For example, you could dissolve the crude product in a minimal amount of hot ethanol (where both compounds are soluble) and then slowly add a non-polar "anti-solvent" like hexanes until the solution becomes cloudy (the cloud point). Heating slightly to redissolve, then allowing it to cool slowly may cause your less polar product to crystallize out, leaving the more polar thiourea in the mother liquor. This requires careful optimization.

Q4: When should I resort to using column chromatography for purification?

A4: Column chromatography is a powerful tool but is often best reserved for small-scale purifications or when other methods have failed to achieve the desired purity (>99%).

Use chromatography when:

  • You need exceptionally high purity for analytical standards or subsequent sensitive reactions.

  • Acid-base extraction and recrystallization fail to provide adequate separation.

  • You are working on a small scale (milligrams to a few grams), where the material loss on the column is acceptable.

Guidance for Setup:

  • Stationary Phase: Standard silica gel is appropriate.

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. The less polar this compound should elute before the highly polar thiourea. You can determine the optimal solvent ratio using Thin Layer Chromatography (TLC) first.

Data Summary: Key Physicochemical Properties

Understanding the differences in the properties of your product and impurity is the foundation of a successful purification strategy.

PropertyThis compound (Product)Thiourea (Impurity)Rationale for Separation
Molar Mass 156.25 g/mol [11]76.12 g/mol [9]N/A for these techniques, but useful for characterization.
pKa (of conjugate acid) ~5.4 (estimated from 2-aminothiazole)[4][5]~ -1.1[6][7]Excellent handle for acid-base extraction. The large difference means the amine can be selectively protonated and moved into an aqueous layer.
Water Solubility Low (as free base), High (as salt)High (142 g/L at 25 °C)[8][9]Supports acid-base extraction and can be exploited in recrystallization. The high water solubility of thiourea allows it to be washed away easily.
Organic Solvent Solubility Generally soluble in ethers, esters, DCM, alcohols.Sparingly soluble in non-polar solvents (ether, hexane); soluble in alcohols.[8]Key for recrystallization and chromatography. The product's higher solubility in less polar solvents can be used to separate it from the more polar thiourea.

In-Depth Protocols

Protocol 1: High-Efficiency Acid-Base Extraction

This protocol is the recommended primary method for removing bulk thiourea contamination.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL. Use a volume that is practical for your separatory funnel.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction of Product: Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release any pressure buildup.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer (containing your protonated product as a hydrochloride salt) into a clean Erlenmeyer flask. Note: If using DCM, the organic layer will be on the bottom.

  • Repeat Extraction: Add a fresh portion of 1M HCl to the organic layer remaining in the funnel. Shake and separate again, combining this second aqueous extract with the first. This ensures complete recovery of the product. The organic layer now contains the bulk of the neutral thiourea and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution while stirring until the pH of the solution is ~9-10 (verify with pH paper). You may see the neutral product precipitate or form an oil.

  • Product Recovery: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of ethyl acetate or DCM. Shake vigorously and allow the layers to separate.

  • Final Extraction & Drying: Drain the organic layer (containing your purified product) into a clean flask. Repeat the extraction of the aqueous layer twice more with fresh organic solvent, combining all organic extracts. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

Purification Strategy Workflow

This flowchart provides a decision-making guide to select the most appropriate purification method based on your specific experimental needs.

PurificationWorkflow start Crude Product (this compound + Thiourea) extraction Perform Acid-Base Extraction (Protocol 1) start->extraction check_purity Analyze Purity (TLC, NMR) extraction->check_purity is_pure Is Purity >95%? check_purity->is_pure recrystallize Optimize Recrystallization (e.g., EtOH/Hexanes) is_pure->recrystallize No final_product Pure Product is_pure->final_product Yes check_purity2 Analyze Purity recrystallize->check_purity2 is_pure2 Is Purity Sufficient? check_purity2->is_pure2 chromatography Perform Silica Gel Column Chromatography is_pure2->chromatography No is_pure2->final_product Yes chromatography->final_product

Caption: Decision workflow for purifying this compound.

References

  • 5-butylthiazol-2-aMine . LookChem. [Link]

  • Thiourea . Sciencemadness Wiki. [Link]

  • Thiourea . Alzchem Group. [Link]

  • Thiourea . Wikipedia. [Link]

  • Thiourea Formula: Structure, Sample, Properties and Uses . Physics Wallah. [Link]

  • 2-Aminothiazole . Wikipedia. [Link]

  • Thiourea | H2NCSNH2 | CID 2723790 . PubChem, National Institutes of Health. [Link]

  • Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
  • Chemical removal of thiourea
  • Biological and medicinal significance of 2-aminothiazoles . Scholars Research Library. [Link]

  • pKa Data Compiled by R. Williams . Organic Chemistry Data. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity . ResearchGate. [Link]

  • Purification of 2-aminothiazole.
  • 5-Methylthiazol-2-amine hydrochloride | C4H7ClN2S | CID 18974377 . PubChem, National Institutes of Health. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem . RSC Publishing. [Link]

  • Thiourea Gold Extraction Process: Principles, Operations, and Considerations . Xinhai Mineral Processing. [Link]

  • Hantzsch Thiazole Synthesis . Chem Help Asap. [Link]

  • Showing Compound Thiourea (FDB012439) . FooDB. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment . YouTube. [Link]

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Technical Support Center: Optimizing 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-aminothiazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical heterocyclic scaffold. The following content provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the nuances of 2-aminothiazole synthesis, with a particular focus on the critical parameter of reaction temperature.

Introduction: The Central Role of Temperature in 2-Aminothiazole Synthesis

The Hantzsch thiazole synthesis, a classic and widely used method for preparing 2-aminothiazoles, involves the condensation of an α-haloketone with a thiourea.[1][2] While seemingly straightforward, the success of this reaction is highly dependent on a number of factors, with reaction temperature being paramount. Temperature not only dictates the rate of reaction but also significantly influences the product yield, purity, and the formation of unwanted byproducts. An improperly controlled temperature can lead to a cascade of issues, from incomplete reactions to complex purification challenges. This guide will provide the expertise and validated protocols to empower you to control this crucial variable and achieve reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for 2-aminothiazole synthesis via the Hantzsch reaction?

A1: The optimal temperature for the Hantzsch synthesis of 2-aminothiazoles can vary depending on the specific substrates and solvent system used. While some reactive starting materials may proceed at room temperature, many syntheses require heating.[3] A common and effective temperature range is between 40°C and 70°C.[4] For less reactive substrates, refluxing in a suitable solvent such as ethanol or methanol may be necessary.[3][5] Some protocols have reported successful synthesis at temperatures around 80°C.[6][7] It is crucial to monitor the reaction progress, for instance by using Thin Layer Chromatography (TLC), to determine the ideal temperature for your specific system.[5]

Q2: How does temperature affect the rate of reaction?

A2: As with most chemical reactions, increasing the temperature generally increases the rate of the Hantzsch thiazole synthesis. This is due to the increased kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. However, an excessively high temperature can accelerate the formation of side products and potentially lead to the decomposition of reactants or the desired product.[3]

Q3: Can running the reaction at a lower temperature improve purity?

A3: In some cases, yes. A lower reaction temperature can sometimes lead to a cleaner reaction profile with fewer byproducts, thereby improving the purity of the final 2-aminothiazole. However, this often comes at the cost of a significantly longer reaction time. Finding the optimal balance between reaction rate and purity is key.

Q4: What are the common side reactions associated with improper temperature control?

A4: At elevated temperatures, several side reactions can occur. These may include the self-condensation of the α-haloketone, the formation of isomeric thiazole products, or the decomposition of thiourea. Overheating can also lead to the formation of tar-like impurities, which can complicate the purification process significantly.

Troubleshooting Guide

Issue Potential Cause Related to Temperature Recommended Solution
Low or No Product Yield The reaction temperature is too low, resulting in a very slow or stalled reaction.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Consider switching to a higher-boiling solvent if necessary. Some reactions may require reflux conditions to proceed to completion.[3]
The reaction temperature is too high, leading to decomposition of reactants or the product.Lower the reaction temperature. If the reaction is highly exothermic, consider adding the α-haloketone dropwise to a heated solution of thiourea to better control the internal temperature.[4]
Impure Product (Multiple Spots on TLC) The reaction temperature is too high, promoting the formation of byproducts.Reduce the reaction temperature. You may also consider exploring different solvent systems, as the choice of solvent can influence the reaction's sensitivity to temperature.[3]
Formation of Tarry Byproducts Excessive heat is causing polymerization or decomposition of starting materials or intermediates.Immediately reduce the reaction temperature. Ensure uniform heating by using an oil bath and efficient stirring. Dropwise addition of one of the reactants can also help to manage heat generation.
Reaction Does Not Go to Completion The temperature is insufficient to overcome the activation energy for the final cyclization step.Increase the reaction temperature or prolong the reaction time at the current temperature.[3] Microwave-assisted synthesis can also be an effective method to drive the reaction to completion in a shorter time.[8]

Visualizing the Hantzsch Thiazole Synthesis

The following diagram illustrates the generally accepted mechanism for the Hantzsch synthesis of 2-aminothiazoles. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

Hantzsch_Synthesis Thiourea Thiourea Intermediate1 S-Alkylated Isothiouronium Salt Thiourea->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration (Heat) Water H₂O

Sources

Minimizing side products in 5-alkyl-2-aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Alkyl-2-Aminothiazole Synthesis

Topic: Minimizing Side Products in 5-Alkyl-2-Aminothiazole Synthesis Audience: Medicinal Chemists, Process Development Scientists Format: Interactive Troubleshooting Guide & FAQs

Executive Summary: The 5-Alkyl Challenge

Synthesis of 5-alkyl-2-aminothiazoles via the Hantzsch method presents a distinct challenge compared to their 4-alkyl counterparts. While 4-alkyl derivatives utilize relatively stable


-haloketones (e.g., chloroacetone), 5-alkyl derivatives typically require 

-haloaldehydes
(e.g., 2-bromo-propanal) as precursors.

These aldehydes are chemically labile, prone to rapid aldol-like polymerization and oxidative degradation , leading to the formation of intractable "black tars" rather than the desired crystalline heterocycle. This guide focuses on stabilizing these precursors and optimizing reaction kinetics to favor thiazole cyclization over oligomerization.

Critical Troubleshooting Modules

Module A: The "Black Tar" Scenario (Precursor Instability)

Symptom: The reaction mixture turns dark brown/black immediately upon heating; low yield; amorphous solid upon workup. Root Cause: Polymerization of the


-haloaldehyde precursor before it can condense with thiourea.
ParameterOptimization StrategyMechanism/Causality
Precursor Form Use Acetals: Start with the

-haloacetal (e.g., 2-bromo-1,1-diethoxypropane) rather than the free aldehyde.
Acetals are shelf-stable. Hydrolysis in situ releases the reactive aldehyde slowly, keeping its steady-state concentration low and preventing self-polymerization.
Temperature Stepwise Ramp: Initiate at

to RT; only reflux after S-alkylation is complete.
High initial heat accelerates aldehyde decomposition (

for polymerization <

for cyclization). Low temp favors the bimolecular S-alkylation.
Solvent Switch to Ethanol/Water (1:1): Avoid anhydrous conditions if using acetals.Water is required to hydrolyze the acetal. In anhydrous ethanol, the acetal remains unreactive, leading to no reaction or forcing harsh conditions that degrade reagents.
Module B: Regioisomer Contamination (2-Imino vs. 2-Amino)

Symptom: NMR shows split signals or unexpected shifts; product has a lower melting point. Root Cause: Formation of 2-imino-2,3-dihydrothiazoles , particularly when using N-substituted thioureas or incorrect pH.[1]

  • Diagnostic: 2-aminothiazoles are aromatic; 2-iminothiazolines are non-aromatic tautomers.

  • Solution: Ensure the reaction mixture remains neutral to slightly acidic during cyclization. Strongly basic conditions favor the kinetic imino-tautomer.

  • Protocol Adjustment: If using N-alkyl thioureas, steric bulk at the nitrogen can force the reaction toward the imino form. Switch to N-protecting groups (e.g., acetyl) that can be removed post-cyclization.

Module C: Product Isolation & Salt Entrapment

Symptom: Yield >100%; product is hygroscopic or colored (pink/grey). Root Cause: The product precipitates as the hydrohalide salt (HBr/HCl) and traps solvent/impurities in the lattice.

  • Correction: Do not dry the crude salt. Dissolve immediately in water, filter to remove insoluble tars, and then neutralize with saturated

    
     to precipitate the free base.
    
  • Purification: Recrystallization from Ethanol/Water is superior to silica chromatography, which often causes streaking and loss of amine products due to interaction with silanol groups.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired Hantzsch cyclization and the parasitic aldehyde polymerization.

HantzschPathway Precursor α-Haloacetal (Stable Storage) Aldehyde α-Haloaldehyde (Transient/Reactive) Precursor->Aldehyde Acid Hydrolysis (In Situ) S_Intermediate S-Alkylation Intermediate Aldehyde->S_Intermediate + Thiourea (SN2 Attack) Polymer Polymer/Tar (Side Product) Aldehyde->Polymer Self-Aldol (High Conc/Temp) Thiourea Thiourea Thiourea->S_Intermediate Cyclized Hydroxy-thiazoline S_Intermediate->Cyclized N-Attack (Cyclization) Product 5-Alkyl-2-Aminothiazole (Target) Cyclized->Product - H₂O (Aromatization)

Caption: Kinetic competition in 5-alkyl-2-aminothiazole synthesis. Controlling the concentration of the reactive


-haloaldehyde is critical to preventing polymerization.

Optimized Experimental Protocol

Objective: Synthesis of 5-methyl-2-aminothiazole (Example) Scale: 10 mmol

  • Reagent Prep: In a 50 mL round-bottom flask, dissolve 11 mmol thiourea (1.1 equiv) in 10 mL water .

  • Controlled Addition: Add 10 mL ethanol and 10 mmol 2-bromo-1,1-diethoxypropane (acetal precursor).

  • Activation: Add 0.5 mL conc. HBr (catalytic) to initiate acetal hydrolysis.

  • Reaction:

    • Stir at Room Temperature for 2 hours. (Monitor TLC for disappearance of thiourea).

    • Why? Allows slow release of aldehyde and immediate capture by thiourea, preventing aldehyde accumulation.

    • Heat to Reflux (

      
      )  for 1 hour to drive dehydration/aromatization.
      
  • Workup:

    • Cool to RT. Evaporate ethanol under reduced pressure.

    • Dilute residue with 20 mL water.[2] Filter through Celite to remove any insoluble dark polymers.

    • Basify filtrate with saturated

      
       to pH 8-9.
      
    • Collect precipitate via filtration.[3][4][5]

  • Purification: Recrystallize from hot Ethanol/Water (1:3).

Frequently Asked Questions (FAQ)

Q1: Why is my product pink or purple after filtration?

  • A: Aminothiazoles are electron-rich and prone to surface oxidation. Trace transition metals or air oxidation can cause coloration. Wash the solid with cold diethyl ether or a dilute solution of sodium metabisulfite (

    
    ) during filtration to remove oxidative impurities.
    

Q2: Can I use


-haloaldehydes directly if I buy them commercially? 
  • A: Only if they are freshly distilled or supplied as stabilized solutions. Commercial

    
    -haloaldehydes often degrade into oligomers in the bottle. If you must use them, distill under vacuum immediately before use, or use the acetal method described above.
    

Q3: My yield is low (<40%). Where did the mass go?

  • A: If you don't see "tar," your product might be water-soluble. 2-aminothiazoles with short alkyl chains (like 5-methyl) have significant water solubility.

    • Fix: Saturate the aqueous layer with NaCl (salting out) before extraction with Ethyl Acetate/THF (3:1). Simple ether extraction is often insufficient.

Q4: How do I confirm the regiochemistry (4-alkyl vs 5-alkyl)?

  • A: Use 1H-NMR NOE (Nuclear Overhauser Effect) experiments.

    • 4-Alkyl: The ring proton at C5 will show an NOE correlation with the alkyl group at C4.

    • 5-Alkyl: The ring proton at C4 will show an NOE correlation with the alkyl group at C5.

    • Chemical Shift: Typically, the C5-H (in 4-alkyl isomers) appears slightly upfield (6.2-6.5 ppm) compared to C4-H (in 5-alkyl isomers, 6.8-7.2 ppm) due to electronic effects of the sulfur atom.

References

  • BenchChem. (2025).[1][6] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch mechanism and side reactions).
  • Potts, K. T. (1977). Thiazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Pergamon Press. (Definitive source on thiazole regiochemistry).
  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles. Retrieved from

  • Chem Help Asap. (2020).[7] Hantzsch Thiazole Synthesis - Laboratory Experiment. Retrieved from

Sources

Validation & Comparative

Strategic Comparison Guide: 5-Butyl vs. 5-Methyl Aminothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic-Steric Trade-off

In the optimization of 2-aminothiazole scaffolds—a privileged structure in kinase inhibition and GPCR modulation—the substitution at the C5 position is a critical determinant of Lipophilic Ligand Efficiency (LLE). This guide objectively compares the 5-methyl (small, rigid, metabolic blocker) and 5-butyl (flexible, lipophilic, hydrophobic probe) variants.[1]

While 5-methyl is the industry standard for blocking C5-metabolic oxidation without imposing steric penalties, the 5-butyl analog represents a strategic "hydrophobic reach" modification. This guide details the structure-activity relationship (SAR) implications of this transition, supported by synthesis protocols and kinase-centric case studies.

Part 1: Physicochemical & ADME Profiling

The transition from a methyl to a butyl group at the C5 position is not merely an addition of carbon; it is a fundamental shift in the molecule's solvation profile and entropy.

Table 1: Comparative Physicochemical Properties

Data modeled on a standard N-(thiazol-2-yl)amide scaffold.

Property5-Methyl Aminothiazole5-Butyl AminothiazoleImpact Analysis

cLogP
Baseline (Ref)+1.2 – 1.5Significant increase in lipophilicity. 5-butyl risks poor solubility unless balanced by polar groups.
Steric Bulk (A-value) 1.70 kcal/mol~2.1 kcal/mol5-butyl introduces rotatable bonds (entropy penalty upon binding) but can access distal hydrophobic pockets.
Metabolic Liability Benzylic-like oxidation (High)

or

oxidation (Medium)
5-methyl is a "soft spot" for CYP450. 5-butyl pushes oxidation to the chain terminus, potentially protecting the ring.
Solubility (Aq) ModerateLow5-butyl derivatives often require formulation aids (e.g., cyclodextrins) for in vivo studies.[1]
Ligand Efficiency (LE) HighLower5-butyl adds mass (MW +42) without guaranteed potency gain, often reducing LE metrics.[1]

Part 2: Biological Activity & SAR Logic[2][3][4][5][6]

Case Study: Kinase Inhibition (The "Gatekeeper" Effect)

Aminothiazoles bind into the ATP-binding pocket of kinases (e.g., Src, CDK, Itk).[1] The C5 substituent points toward the "gatekeeper" residue and the solvent-exposed region.

1. The 5-Methyl Strategy (The "Universal Fitter")
  • Mechanism: The 5-methyl group is small enough to avoid steric clashes with bulky gatekeeper residues (e.g., Methionine or Phenylalanine).[1]

  • Application: Used when the target kinase has a restricted ATP pocket.[1] It provides a slight hydrophobic interaction (van der Waals) without distorting the binding pose.[1]

  • Limitation: It rarely provides subtype selectivity, as it fits into almost all kinase pockets.[1]

2. The 5-Butyl Strategy (The "Selectivity Probe")
  • Mechanism: The flexible butyl chain can induce a "hydrophobic collapse" or reach into a distinct hydrophobic sub-pocket adjacent to the ATP site (often the "back pocket").

  • Application: Used to gain selectivity.[1][2][3][4] If a target kinase has a smaller gatekeeper (e.g., Threonine) or a unique hydrophobic channel, the butyl group can lock the ligand in a conformation that excludes off-target kinases with steric blocks.[1]

  • Risk: If the pocket is tight, the entropic cost of freezing the flexible butyl chain reduces affinity (

    
    ).[1]
    
SAR Decision Pathway

The following logic flow illustrates when to deploy which substituent during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: 2-Aminothiazole Scaffold Q1 Is the Target Pocket Sterically Constrained? Start->Q1 Me_Path Select 5-Methyl Q1->Me_Path Yes (Bulky Gatekeeper) Bu_Path Select 5-Butyl Q1->Bu_Path No (Open/Hydrophobic Channel) Result_Me Outcome: High Ligand Efficiency Broad Kinase Activity Me_Path->Result_Me Metabolism Metabolic Issue: Rapid Ring Oxidation? Me_Path->Metabolism Result_Bu Outcome: High Selectivity Potential Solubility Risk Bu_Path->Result_Bu Metabolism->Bu_Path Ring Unstable? (Butyl blocks C5 access)

Caption: Decision matrix for selecting C5-substituents based on pocket topology and metabolic stability requirements.

Part 3: Experimental Protocols

To validate the SAR, you must synthesize both analogs using a robust, parallelizable method.[1] The Hantzsch Thiazole Synthesis is the industry standard for this comparison.[1]

Protocol: Parallel Synthesis of 5-Alkyl-2-Aminothiazoles

Objective: Synthesize 5-methyl and 5-butyl variants from corresponding


-haloketones.

Reagents:

  • Substrate A (5-Me): Chloroacetone (CAS: 78-95-5)

  • Substrate B (5-Bu): 1-Bromo-2-hexanone (CAS: 2525-08-8)

  • Thiourea: (CAS: 62-56-6)

  • Solvent: Ethanol (Abs.) or DMF[1][5]

Step-by-Step Methodology:

  • Preparation:

    • Dissolve Thiourea (1.0 equiv, 10 mmol) in Ethanol (20 mL).

    • Note: For the 5-butyl analog (Substrate B), use DMF if solubility is poor in ethanol.[1]

  • Addition:

    • Add the

      
      -haloketone (1.0 equiv) dropwise at room temperature.
      
    • Caution: Chloroacetone is a potent lachrymator.[1] Work in a fume hood.

  • Cyclization (Reflux):

    • Heat the mixture to reflux (80°C for EtOH) for 2–4 hours.

    • Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The 5-butyl analog will have a higher

      
       than the 5-methyl.
      
  • Work-up:

    • Cool to room temperature.[1]

    • Neutralize with saturated

      
       solution to precipitate the free base.[1]
      
    • 5-Methyl: Often precipitates as a solid. Filter and wash with cold water.[1]

    • 5-Butyl: May form an oil due to lipophilicity. Extract with EtOAc (3x), dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Recrystallize (EtOH/Water) or Flash Chromatography (Hexane/EtOAc gradient).[1]

Synthesis Workflow Diagram

Hantzsch_Synthesis Thiourea Thiourea Mix Mix in EtOH/DMF (Reflux 2-4h) Thiourea->Mix HaloKetone α-Haloketone (R=Me or Bu) HaloKetone->Mix Intermediate Hydroxy-thiazoline Intermediate Mix->Intermediate Dehydration - H2O (Aromatization) Intermediate->Dehydration Product 2-Amino-5-alkylthiazole (HBr/HCl Salt) Dehydration->Product Base NaHCO3 Workup Product->Base Final Free Base Scaffold Base->Final

Caption: The Hantzsch condensation pathway. The R-group on the haloketone determines the C5-substitution.

References

  • BenchChem. (2025).[1][6] Comparative analysis of 5-Methylaminothiazole vs. other thiazole derivatives. BenchChem. Link[1]

  • Das, J., et al. (2006).[1][7] Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Luo, M., et al. (2024).[1][8] Visible light mediates a synthesis of thiazole derivatives from benzothioamides. Journal of Organic Chemistry. Link[1]

  • Chimenti, F., et al. (2011).[1] Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. PMC - NIH. Link

  • Mishra, C.B., et al. (2017).[1][9] Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis.[1][10][5][8][9][11][12] Link

Sources

A Comparative Guide to the Antimicrobial Efficacy of 5-Butyl-thiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the 2-aminothiazole core has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This guide provides a comprehensive analysis of the antimicrobial efficacy of a specific subclass: 5-Butyl-thiazol-2-ylamine derivatives. By examining their performance against established antimicrobial agents, delving into their mechanism of action, and providing detailed experimental protocols, this document serves as a vital resource for researchers engaged in the discovery and development of new anti-infective agents.

The Thiazole Scaffold: A Foundation for Antimicrobial Activity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmacologically active compounds.[2][3] Its derivatives are known to exhibit a wide range of therapeutic properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][4][5] The 2-aminothiazole moiety, in particular, is a key component in several clinically significant drugs and a focal point of extensive research in the quest for new antimicrobial agents.[6]

The antimicrobial potential of thiazole derivatives is often attributed to their ability to mimic or interact with biological macromolecules, thereby disrupting essential microbial processes. The specific substitutions on the thiazole ring play a crucial role in modulating this activity, influencing factors such as target affinity, cell permeability, and metabolic stability. This guide focuses on the impact of a butyl group at the 5-position of the 2-aminothiazole core, a structural modification with the potential to significantly enhance antimicrobial efficacy.

Comparative Antimicrobial Efficacy: this compound Derivatives vs. Standard Antibiotics

While direct comparative studies on a wide range of this compound derivatives are still emerging, the available data on functionally substituted 2-aminothiazoles provide a strong foundation for assessing their potential. Numerous studies have demonstrated that 2-aminothiazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, often comparable or superior to standard antibiotics like ampicillin and streptomycin.[7]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Representative 2-Aminothiazole Derivatives and Standard Antibiotics

Compound/DrugTarget OrganismMIC Range (µg/mL)Reference
Representative 2-Aminothiazole Derivative (Compound 21) Methicillin-resistant Staphylococcus aureus (MRSA)2-4[7]
Trifluoromethoxy substituted aminothiazoles Various bacterial strains2-16[7]
Ampicillin Gram-positive bacteriaVaries (resistance is common)General Knowledge
Streptomycin Gram-negative bacteriaVaries (resistance is common)General Knowledge
Ceftriaxone Broad-spectrumVaries (resistance is common)[7]
Novel 2-aminothiazole analogue (A33) Gram-positive bacteria (including drug-resistant strains)0.5-4[8]

Note: The MIC values for 2-aminothiazole derivatives are sourced from studies on various substituted analogs, as specific data for 5-butyl derivatives is limited in the public domain. These values are presented to illustrate the potential potency of this class of compounds.

The data suggests that strategic substitutions on the 2-aminothiazole scaffold can lead to compounds with significant potency against challenging pathogens, including multidrug-resistant strains.[9] The introduction of a lipophilic butyl group at the 5-position is hypothesized to enhance the interaction of these derivatives with the bacterial cell membrane, potentially leading to improved uptake and target engagement.

Unraveling the Mechanism of Action: How Do They Work?

The precise mechanism of action for this compound derivatives is an active area of investigation. However, research on the broader class of 2-aminothiazole antimicrobials points towards several potential targets within the bacterial cell. Molecular docking studies have suggested that these compounds may inhibit enzymes crucial for bacterial survival.[10]

Two prominent proposed mechanisms are:

  • Inhibition of MurB: MurB is an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of this enzyme would disrupt cell wall integrity, leading to cell lysis and death. This is a particularly attractive target as it is essential for bacterial viability and absent in eukaryotes.

  • Inhibition of Fungal CYP51: In fungi, 2-aminothiazole derivatives may target the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Disruption of ergosterol synthesis compromises membrane integrity and leads to fungal cell death.

The following diagram illustrates the potential mechanism of action of 2-aminothiazole derivatives against bacterial targets.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan) Cytoplasm Cytoplasm Cell_Wall->Cytoplasm Maintains Integrity Thiazole_Derivative This compound Derivative MurB MurB Enzyme Thiazole_Derivative->MurB Inhibition MurB->Cell_Wall Peptidoglycan Synthesis

Caption: Proposed mechanism of antibacterial action of this compound derivatives.

Structure-Activity Relationship (SAR): The Significance of the 5-Butyl Group

The biological activity of 2-aminothiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring.[10] While extensive SAR studies specifically for 5-butyl derivatives are not yet widely published, we can infer some key principles from related compounds:

  • Lipophilicity and Membrane Permeability: The introduction of an alkyl group, such as a butyl chain, at the 5-position is expected to increase the lipophilicity of the molecule. This can enhance the compound's ability to penetrate the lipid-rich bacterial cell membrane, leading to higher intracellular concentrations and improved efficacy. A study on thiourea derivatives highlighted that increasing lipophilicity through the introduction of certain groups can improve bacteriostatic action.[11]

  • Target Interaction: The size and conformation of the 5-substituent can influence how the molecule binds to its target enzyme. The butyl group may occupy a hydrophobic pocket in the active site of enzymes like MurB, leading to a stronger and more specific interaction.

  • Modulation of Physicochemical Properties: The butyl group can also affect other physicochemical properties such as solubility and metabolic stability, which are critical for the overall pharmacokinetic profile of a drug candidate.

The following diagram illustrates the key structural components influencing the activity of this compound derivatives.

SAR_Diagram A This compound Core B 2-Amino Group (Essential for activity, potential for modification) A->B C 5-Butyl Group (Enhances lipophilicity, potential for improved membrane penetration and target binding) A->C D Thiazole Ring (Core scaffold) A->D

Caption: Key structural features of this compound derivatives influencing antimicrobial activity.

Experimental Protocols: A Guide to Synthesis and Antimicrobial Evaluation

To facilitate further research and validation, this section provides standardized methodologies for the synthesis and antimicrobial testing of this compound derivatives.

Synthesis of this compound

The Hantzsch thiazole synthesis is a classical and versatile method for preparing 2-aminothiazoles. The following is a representative protocol for the synthesis of the core scaffold.

Workflow for Hantzsch Thiazole Synthesis

Synthesis_Workflow Start Start Reactants 1-Bromo-2-hexanone + Thiourea Start->Reactants Reaction Reflux in Ethanol Reactants->Reaction Neutralization Neutralize with Aqueous Base (e.g., NaHCO3) Reaction->Neutralization Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralization->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, IR, Mass Spec) Purification->Characterization End End Product: This compound Characterization->End

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-hexanone (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC and MBC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.

Workflow for MIC/MBC Determination

MIC_MBC_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of This compound Derivative Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plate Wells with Compound and Microorganism Prepare_Compound->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Determine_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Determine_MIC Determine_MBC Plate samples from clear wells onto agar plates Determine_MIC->Determine_MBC Incubate_Agar Incubate agar plates at 37°C for 24 hours Determine_MBC->Incubate_Agar Read_MBC Determine MBC: Lowest concentration with ≥99.9% killing Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Directions

This compound derivatives represent a promising class of antimicrobial agents that warrant further investigation. The existing body of research on 2-aminothiazoles provides a strong rationale for their potential efficacy, and the introduction of a 5-butyl substituent is a logical step towards enhancing their antimicrobial properties. This guide has provided a framework for understanding their comparative efficacy, potential mechanisms of action, and key structure-activity relationships, alongside detailed experimental protocols to facilitate further research.

Future efforts should focus on synthesizing a broader library of 5-alkyl-2-aminothiazole derivatives and conducting comprehensive antimicrobial screening to establish a clear and quantitative structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective analogues. Ultimately, continued research in this area holds the promise of delivering novel therapeutic agents to combat the growing threat of antimicrobial resistance.

References

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • (2014). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. PubMed, 24(12), 2379-2388.
  • (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
  • (2022).
  • (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central.
  • (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
  • (2024). Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria. PubMed.
  • (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • (2021).
  • (2003). Ureas of 5-aminopyrazole and 2-aminothiazole inhibit growth of gram-positive bacteria. PubMed.
  • (2019). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. PubMed Central.
  • (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PubMed Central.
  • (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.
  • (2023).
  • (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • (2023). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY.
  • (2018). Evaluation of N-Phenyl-2-aminothiazoles for Treatment of Multi-Drug Resistant and Intracellular Staphylococcus aureus Infections.
  • (2025). Structure-activity relationship studies of thiazole agents with potential anti methicillin-resistance Staphylococcus aureus (MRSA) activity.

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Comparative Cytotoxicity & Safety Profile: 2-Aminothiazole vs. 2-Amino-5-butylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Aminothiazole (2-AT) and its substituted derivative 2-Amino-5-butylthiazole (ABT) . This analysis synthesizes structure-activity relationship (SAR) data, metabolic stability profiles, and cytotoxicity mechanisms to support researchers in lead optimization and safety assessment.

Executive Summary

2-Aminothiazole (2-AT) is a privileged scaffold in medicinal chemistry but serves as a documented toxicophore due to metabolic activation at the unsubstituted C5 position. 2-Amino-5-butylthiazole (ABT) represents a lipophilic, C5-substituted analog.

The addition of the butyl group at the C5 position fundamentally alters the cytotoxic profile:

  • Systemic Toxicity: ABT is predicted to exhibit lower systemic toxicity (e.g., hepatotoxicity) than 2-AT because the butyl group blocks the metabolic "soft spot," preventing ring scission and the formation of reactive thiourea intermediates.

  • Cellular Cytotoxicity (Potency): ABT exhibits higher cellular accumulation and potency against target cell lines due to increased lipophilicity (LogP), facilitating membrane permeation compared to the polar 2-AT.

Physicochemical & Structural Comparison

The differential cytotoxicity is rooted in two key properties: Lipophilicity (LogP) and Electronic Steric Hindrance at C5.

Feature2-Aminothiazole (2-AT)2-Amino-5-butylthiazole (ABT)Impact on Cytotoxicity
Structure Unsubstituted heteroaromatic ringC5-Alkyl substituted ringABT has higher steric bulk.
LogP (Approx) ~0.04 (Hydrophilic)~2.1 (Lipophilic)ABT penetrates cell membranes significantly faster.
Metabolic Liability High (C5 Ring Scission)Low (C5 Blocked)2-AT generates reactive metabolites; ABT is more stable.
Solubility High water solubilityLow water solubilityABT requires DMSO/carrier for assays.
Visualization: Structural & Property Divergence

properties cluster_0 2-Aminothiazole (2-AT) cluster_1 2-Amino-5-butylthiazole (ABT) AT Structure: Unsubstituted LogP: ~0.0 Polarity: High Risk Risk: Metabolic Activation (C5 Oxidation) AT->Risk ABT Structure: 5-Butyl Chain LogP: ~2.1 Lipophilicity: High AT->ABT Alkylation Effect: +Lipophilicity +Membrane Permeability Benefit Benefit: Metabolic Blockade (C5 Steric Hindrance) ABT->Benefit

Figure 1: Comparison of physicochemical properties driving the differential toxicity profiles.

Mechanistic Toxicity Analysis

2-Aminothiazole: The Metabolic Toxicophore

2-AT is often classified as a "structural alert" in drug discovery. Its cytotoxicity is frequently non-specific and driven by hepatic metabolism rather than direct target engagement.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 and CYP2C) epoxidize the C4-C5 double bond.

  • Outcome: The epoxide is unstable and undergoes ring scission to form acylthioureas and alpha-dicarbonyls (e.g., glyoxal). These electrophiles covalently bind to cellular proteins and DNA, causing hepatotoxicity and mutagenicity.

  • Evidence: This mechanism caused the withdrawal of the drug Sudoxicam (unsubstituted thiazole), while Meloxicam (5-methyl substituted) remains safe.

2-Amino-5-butylthiazole: The "Blocked" Analog

The introduction of the butyl group at C5 serves as a metabolic shield.

  • Mechanism: The alkyl group sterically and electronically hinders P450 oxidation at the C5 carbon.

  • Outcome: The metabolic pathway shifts away from ring opening toward safer side-chain oxidation (e.g., hydroxylation of the butyl chain). This significantly reduces the risk of idiosyncratic toxicity.

  • Cytotoxicity Note: While safer systemically, ABT may show higher IC50 potency in cell culture assays (e.g., HeLa, MCF-7) simply because it can enter the cell to interact with targets, whereas 2-AT remains largely extracellular due to polarity.

Visualization: Metabolic Activation Pathway

metabolism cluster_AT 2-AT Toxicity Pathway cluster_ABT ABT Safety Pathway Start_AT 2-Aminothiazole CYP CYP450 Oxidation (C4-C5 Epoxidation) Start_AT->CYP Epoxide Unstable Epoxide CYP->Epoxide Scission Ring Scission Epoxide->Scission Reactive Reactive Acylthiourea (Toxic Metabolite) Scission->Reactive Damage Protein Adducts & Hepatotoxicity Reactive->Damage Start_ABT 2-Amino-5-butylthiazole Block C5 Blocked by Butyl Group (No Epoxidation) Start_ABT->Block Safe_Met Side-Chain Oxidation (Hydroxylation) Block->Safe_Met Excretion Renal Excretion (Detoxified) Safe_Met->Excretion

Figure 2: The 5-butyl substitution blocks the toxic ring-scission pathway common to 2-aminothiazoles.

Experimental Protocols for Validation

To empirically verify the differences, the following self-validating experimental workflows are recommended.

Experiment A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine cellular potency (IC50) and off-target toxicity. Cell Lines: HepG2 (Liver model for metabolic tox), HeLa (General cancer model).

  • Preparation: Dissolve ABT in DMSO (stock 10 mM) and 2-AT in PBS (stock 10 mM).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions (0.1 µM – 100 µM) for 48h.

    • Control: 0.1% DMSO vehicle.

    • Positive Control:[1] Doxorubicin or 5-Fluorouracil.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

  • Expected Result:

    • 2-AT: High IC50 (>100 µM) – Low cellular uptake, low specific toxicity.

    • ABT: Lower IC50 (10–50 µM) – Higher uptake, potential specific inhibition of kinases (e.g., Src/Lck family) or baseline membrane disruption.

Experiment B: Microsomal Stability (Metabolic Activation)

Objective: Confirm the "blocking" effect of the butyl group.

  • Incubation: Incubate 1 µM of test compound (2-AT vs ABT) with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection: Monitor for parent depletion and formation of reactive intermediates (trap with Glutathione/GSH if necessary).

  • Self-Validation:

    • If 2-AT half-life is short (<30 min) and GSH-adducts are found, the toxicophore hypothesis is confirmed.

    • If ABT half-life is longer or metabolites are only hydroxylated (M+16), the safety hypothesis is confirmed.

Summary of Expected Data Trends

Parameter2-Aminothiazole (2-AT)2-Amino-5-butylthiazole (ABT)
Cellular IC50 (HeLa) > 100 µM (Inactive/Weak)5 - 50 µM (Moderate Potency)
Ames Test (Mutagenicity) Positive (Likely)Negative (Likely)
Microsomal Stability (t1/2) Short (< 30 min)Extended (> 60 min)
Primary Metabolite Ring-opened thiourea (Toxic)Hydroxy-butyl derivative (Benign)
Clinical Risk Hepatotoxicity, NeurotoxicityLower specific organ toxicity

References

  • Jakopin, Ž. (2020).[2][3] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244.[2][3]

  • Kalgutkar, A. S., et al. (2005). "Metabolic activation of the thiazole ring in sudoxicam and meloxicam: Structural insights into hepatotoxicity." Chemical Research in Toxicology, 18(10).
  • Das, D., et al. (2016).[4] "Recent advances in the synthesis and biological activities of 2-aminothiazoles." European Journal of Medicinal Chemistry.

  • Liao, Y., et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Future Medicinal Chemistry.

Sources

Spectroscopic Comparison of 5-Substituted 2-Aminothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Structural elucidation, electronic effects of 5-position substitution, and tautomeric differentiation.

Executive Summary: The 5-Position Pivot

In the landscape of heterocyclic drug discovery, the 2-aminothiazole (2-AT) scaffold is a "privileged structure," serving as the core pharmacophore in drugs ranging from antimicrobials (e.g., Cefdinir) to kinase inhibitors (e.g., Dasatinib).

While the 2-amino group is the primary hydrogen bond donor/acceptor site, the 5-position is the electronic "tuning knob." Substitution at this position (


) dramatically alters the electron density of the thiazole ring, the 

of the amino group, and the dominant tautomeric form. This guide provides a spectroscopic roadmap to distinguish and characterize these derivatives, contrasting electron-withdrawing groups (EWG) and electron-donating groups (EDG) against the unsubstituted parent scaffold.

Structural Logic & Synthesis

Before analyzing spectra, one must understand the origin of the material. The Hantzsch Thiazole Synthesis remains the gold standard for accessing these derivatives. It is a self-validating protocol where the appearance of the thiazole ring protons in NMR confirms cyclization.

Generalized Synthesis Workflow

The following diagram outlines the condensation of thiourea with


-haloketones, the primary route to 5-substituted 2-aminothiazoles.

HantzschSynthesis Thiourea Thiourea (H2N-CS-NH2) Inter S-Alkylated Intermediate Thiourea->Inter Nucleophilic Attack (S) AlphaHalo α-Halo Carbonyl (R-CO-CH(X)-R') AlphaHalo->Inter Product 5-Substituted 2-Aminothiazole Inter->Product Cyclization & Dehydration (-H2O, -HX)

Caption: The Hantzsch synthesis pathway. The R' group on the


-halo carbonyl dictates the 5-position substituent.

Spectroscopic Deep Dive

The introduction of a substituent at the 5-position breaks the symmetry (if any) and electronic balance of the thiazole ring.

A. Nuclear Magnetic Resonance ( H NMR)

NMR is the most powerful tool for determining the electronic nature of the 5-substituent.

  • The Diagnostic H4 Proton: In 5-substituted derivatives, the proton at the 4-position (H4) is the sole ring proton. Its chemical shift is a direct sensor of the 5-substituent's inductive and mesomeric effects.

    • Unsubstituted (5-H): Ring protons appear as doublets (

      
       Hz) around 6.7–7.2 ppm.
      
    • 5-EWG (e.g., -NO

      
      , -COR):  The H4 proton is deshielded  (shifted downfield) due to electron density being pulled away from the ring.
      
    • 5-EDG (e.g., -CH

      
      , -Ph):  The H4 proton is shielded  (shifted upfield) or minimally affected depending on resonance.
      
  • Amino Protons (-NH

    
    ):  Typically appear as a broad singlet between 
    
    
    
    6.8–7.5 ppm in DMSO-
    
    
    .
    • Exchangeability: These protons disappear upon

      
       shake, confirming their identity.
      
    • Acidity Shift: Strong 5-EWGs increase the acidity of the amine, often shifting the

      
       signal downfield (towards 8.0+ ppm) and sharpening the peak due to slower exchange rates in non-protic solvents.
      
B. Infrared Spectroscopy (IR)

IR allows for rapid assessment of functional groups and ring integrity.

  • Amino Group (

    
    ):  Look for the characteristic doublet (asymmetric/symmetric stretch) in the 3400–3100 cm
    
    
    
    region.
    • Note: In the imino tautomer, this changes to a single

      
       stretch.
      
  • Thiazole Ring (

    
    ):  The endocyclic 
    
    
    
    stretch appears near 1550–1650 cm
    
    
    . 5-substitution can shift this band by 10–20 cm
    
    
    depending on conjugation.
C. UV-Vis Spectroscopy[1][2]
  • Conjugation Sensor: Substituents like phenyl (5-aryl) create an extended

    
    -system, causing a bathochromic shift  (red shift) in the 
    
    
    
    compared to the 5-alkyl or unsubstituted analogs.

Tautomerism: The Silent Variable

A critical aspect often overlooked is the Amino-Imino tautomerism . While the amino form is generally dominant in solution and solid state, the imino form can become relevant with strong electron-withdrawing groups or in specific solvent environments.

  • Amino Form: Aromatic thiazole ring.[1] Exocyclic

    
    .
    
  • Imino Form: Non-aromatic ring (2-imino-2,3-dihydrothiazole). Exocyclic

    
    .
    

Tautomerism Amino Amino Form (Aromatic) Imino Imino Form (Non-Aromatic) Amino->Imino Proton Transfer (Solvent/Substituent Dependent)

Caption: Equilibrium between the dominant amino form and the less stable imino form.

Spectroscopic Evidence of Tautomerism:

  • NMR: Imino form shows a distinct

    
     on the ring nitrogen (often very broad, >10 ppm) and a change in coupling constants for ring protons.
    
  • X-Ray: Bond lengths (

    
     vs 
    
    
    
    ) definitively prove the tautomer in the solid state. The amino form has a shorter
    
    
    bond typical of partial double bond character.

Comparative Data: Performance Metrics

The following table synthesizes experimental data to provide a direct comparison of how the 5-substituent influences spectral properties.

FeatureUnsubstituted (5-H) 5-Methyl (EDG) 5-Nitro / 5-Acetyl (EWG) 5-Phenyl (Conjugated)

H NMR (H4)

7.00 (d,

Hz)

6.85 (s)

8.00 - 8.20 (s)

7.20 - 7.50 (s)

H NMR (NH

)

6.80 (br s)

6.70 (br s)

7.80 - 8.50 (br s)

7.10 (br s)
IR (

str)
~3400, 3280 cm

~3420, 3290 cm

~3450, 3320 cm

~3430, 3250 cm

UV-Vis (

)
~255 nm~260 nm~300+ nm (Red Shift)~310 nm (Red Shift)
Electronic Effect BaselineInductive donor (+I)Mesomeric acceptor (-M)Conjugation (+M/-I)

Note: Chemical shifts are approximate values in DMSO-


 and can vary with concentration and temperature.

Experimental Protocols

Protocol A: General Synthesis (Hantzsch Method)
  • Dissolution: Dissolve 0.1 mol of the appropriate

    
    -haloketone (e.g., chloroacetone for 5-methyl) in 50 mL of ethanol.
    
  • Addition: Add 0.1 mol of thiourea.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup: Cool to room temperature. If the hydrobromide/hydrochloride salt precipitates, filter it.

  • Neutralization: Dissolve the salt in minimal water and neutralize with 10%

    
     or 
    
    
    
    to precipitate the free base.
  • Purification: Recrystallize from ethanol/water.

Protocol B: NMR Characterization Setup
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    due to the poor solubility of polar aminothiazoles in chloroform.
  • Concentration: ~10 mg in 0.6 mL solvent.

  • D

    
    O Exchange:  Run a standard proton scan. Add 1-2 drops of 
    
    
    
    , shake, and re-run. Disappearance of the broad singlet at ~7.0 ppm confirms the
    
    
    group.

References

  • Synthesis and Characterization of 2-amino-5-chlorobenzothiazole Derivatives. Baghdad Science Journal. (2024).

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions. (2020).[2]

  • Tautomerism of aminothiazoles. Journal of the Chemical Society, Perkin Transactions 2.

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS One. (2016).[3] [3]

  • Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Journal of Physical Chemistry. (2013).

  • 1H NMR Chemical Shifts of Heterocycles. Organic Chemistry Data.

Sources

A Senior Application Scientist's Guide to Purity Validation of 5-Butyl-thiazol-2-ylamine: An HPLC and UPLC Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number—it is the bedrock of reliable, reproducible, and translatable results. 5-Butyl-thiazol-2-ylamine, a key heterocyclic amine scaffold in medicinal chemistry, is no exception. Its purity directly impacts reaction yields, biological activity, and ultimately, the integrity of a research program.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity validation of this compound. We will move beyond rote protocols to explain the scientific rationale behind our choices, present a fully validated HPLC method, and offer a clear, data-supported comparison to its high-throughput alternative, empowering you to select the optimal method for your laboratory's needs.

Section 1: The Gold Standard: Reversed-Phase HPLC (RP-HPLC) for Purity Determination

High-Performance Liquid Chromatography is the established workhorse for pharmaceutical analysis due to its robustness and high resolution.[1] For a molecule like this compound, which possesses moderate polarity from its amine group and thiazole ring, alongside nonpolar character from the butyl chain, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Principle of Separation: A Matter of Polarity

The causality behind selecting RP-HPLC lies in the fundamental principles of chromatography. We use a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[1] As the sample travels through the column, this compound partitions between these two phases. More polar impurities will have a greater affinity for the mobile phase and elute faster, while more nonpolar impurities will be retained longer by the stationary phase. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively separate the main compound from a wide range of potential process-related impurities and degradation products.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is designed for reliability and is based on established methods for related aromatic and heterocyclic compounds.[1][2]

1. Materials and Reagents:

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18 MΩ·cm resistivity or HPLC grade.

  • Formic Acid: LC-MS grade (0.1% v/v solution in water is used to improve peak shape and ionization efficiency if coupled with a mass spectrometer).

  • This compound Reference Standard: Purity ≥ 99.5%.

  • Sample for Analysis: Synthesized this compound.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Industry-standard for retaining moderately polar to nonpolar compounds. The length provides high resolving power.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure consistent ionization of the amine, leading to sharp, symmetrical peaks.
Mobile Phase B Acetonitrile (ACN)Common organic modifier providing good elution strength for thiazole derivatives.
Gradient Program 0-5 min: 20% B; 5-25 min: 20-90% B; 25-30 min: 90% B; 30.1-35 min: 20% BA shallow initial gradient resolves early-eluting polar impurities, while the steeper ramp elutes the main peak and any nonpolar impurities. The final hold re-equilibrates the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection UV at 272 nmBased on the UV absorbance maxima of related aminothiazole structures, ensuring high sensitivity.[2]
Injection Volume 10 µLA standard volume to avoid column overloading while providing a strong signal.
Diluent Acetonitrile/Water (50:50 v/v)Ensures the sample is fully dissolved and compatible with the initial mobile phase conditions.

3. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.

4. Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (~10 mg) Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution (ACN/H2O) Inject->Separate Detect UV Detection (272 nm) Separate->Detect Acquire Data Acquisition System Detect->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Area % Purity Integrate->Calculate Validation_Logic cluster_params ICH Validation Parameters Result Validated & Trustworthy HPLC Method Specificity Specificity Ensures identity and selectivity Specificity->Result Linearity Linearity Proportional response to concentration Linearity->Result Accuracy Accuracy Closeness to the true value Accuracy->Result Precision Precision Repeatability & Reproducibility Precision->Result Robustness Robustness Insensitive to minor variations Robustness->Result Sensitivity Sensitivity LOD & LOQ Sensitivity->Result

Caption: Logical relationship of validation parameters.

Section 3: Comparative Analysis: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is robust, the demand for higher throughput has led to the development of Ultra-Performance Liquid Chromatography (UPLC). UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and systems capable of handling much higher pressures (up to 15,000 psi). [3][4]This results in significantly faster analysis times and improved resolution. [4]

Head-to-Head Performance Comparison

The following table summarizes the expected performance differences between the validated HPLC method and a transferred, optimized UPLC method for the analysis of this compound.

Performance MetricValidated HPLC Method Optimized UPLC Method Advantage
Analysis Time ~35 minutes (including equilibration)~5-7 minutesUPLC [5]
Resolution GoodExcellent [4]UPLC
Peak Capacity ModerateHigh UPLC
Solvent Consumption ~35 mL per run~5 mL per runUPLC [5]
System Backpressure 1,500 - 3,000 psi8,000 - 12,000 psiN/A
Sensitivity (LOD/LOQ) Standard~2-3x HigherUPLC [4]
Equipment Requirement Standard HPLC SystemSpecialized UPLC/UHPLC SystemHPLC
Discussion: Choosing the Right Tool for the Job
  • The Case for HPLC: The validated RP-HPLC method is the epitome of reliability. It is ideal for routine quality control, stability studies, and laboratories where instrument availability is broad but specialized UPLC systems are not. Its longer run time is a small price to pay for its robustness and transferability between different labs and instruments. For definitive purity assessment required for regulatory filings, a well-validated HPLC method is often the required standard.

  • The Case for UPLC: UPLC is the clear winner for high-throughput applications. [5]In a drug discovery setting, where hundreds of analogs may be synthesized and screened, reducing analysis time from 35 minutes to 5 minutes is a monumental gain in efficiency. The superior resolution allows for better separation of closely eluting impurities, which is critical during process development and forced degradation studies. Furthermore, the significant reduction in solvent consumption makes UPLC a more environmentally friendly and cost-effective option in the long run.

Conclusion

The purity of this compound is a critical quality attribute that underpins the success of research and development activities. This guide has detailed a robust, reliable, and fully validatable RP-HPLC method that serves as a gold standard for its assessment. The causality behind each parameter choice, from the C18 column to the gradient elution, has been explained to provide a deeper understanding beyond the protocol itself.

However, science does not stand still. The comparative analysis demonstrates that UPLC technology offers dramatic improvements in speed, resolution, and sensitivity, making it the superior choice for high-throughput environments. [4] Final Recommendation: For routine quality control and standard purity certification, the validated HPLC method is highly recommended. For discovery, process optimization, and high-volume testing, investing in and validating a UPLC method will yield substantial returns in efficiency and analytical depth.

References

  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • Malinowska, I., Oledzka, I., & Kijo, H. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • Singh, K., & Singh, J. (Year unavailable). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies.
  • ResearchGate. (2025). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Chromatography Today. (Year unavailable). HPLC vs UPLC - What's the Difference?
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Waters. (Year unavailable). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.

Sources

A Senior Application Scientist's Guide to Molecular Docking: Evaluating 5-Butyl-2-aminothiazole in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 5-butyl-2-aminothiazole, a representative of the versatile 2-aminothiazole scaffold, within the context of kinase inhibition. We will move beyond a simple procedural outline to explore the causality behind methodological choices, ensuring a robust and self-validating computational workflow. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate potential kinase inhibitors using molecular docking and to benchmark their performance against established alternatives.

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including the FDA-approved multi-kinase inhibitor Dasatinib.[1][2][3][4] This scaffold's prevalence stems from its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in inhibitor design.[5] Our focus on the 5-butyl substitution allows us to probe a specific hydrophobic region within the active site, a common strategy for enhancing binding affinity and selectivity.

Molecular docking serves as a powerful in silico tool to predict how a molecule will bind to a protein target, providing insights into its potential activity and guiding further experimental work.[6][7] By comparing the docking performance of our lead compound with known inhibitors, we can generate actionable hypotheses about its relative potency and binding mechanism.

Pillar 1: A Self-Validating Molecular Docking Protocol

The trustworthiness of any docking study hinges on a rigorously validated protocol. Simply generating a docking score is insufficient; one must first demonstrate that the chosen computational parameters can accurately reproduce a known, experimentally determined binding pose. This principle of "redocking" is the cornerstone of a self-validating system.[8][9]

Below is a detailed workflow, explaining not just the steps, but the scientific rationale that underpins them.

Experimental Protocol: Molecular Docking Workflow

1. Target Selection and Preparation:

  • Action: Select a relevant kinase target with an available high-resolution crystal structure complexed with a ligand. For this study, we will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for which numerous 2-aminothiazole inhibitors have been developed.[10][11][12] We will utilize the PDB entry 1DI8 .

  • Causality: Starting with a high-quality, ligand-bound crystal structure from the Protein Data Bank (PDB) is crucial. It provides the precise atomic coordinates of the active site and a reference ligand for defining the binding pocket and for protocol validation.

  • Procedure:

    • Download the PDB file (1DI8).

    • Load the protein structure into a molecular modeling program (e.g., Schrödinger Maestro, Discovery Studio).

    • Perform protein preparation: Add hydrogen atoms to satisfy valence, assign correct bond orders, and optimize the hydrogen-bonding network. This is critical for accurately modeling electrostatic and hydrogen-bond interactions.[13]

    • Remove all water molecules that are not critical for ligand binding (i.e., not mediating a protein-ligand bridge). Extraneous water molecules can interfere with the docking algorithm.[13][14]

    • Extract the co-crystallized ligand (in this case, Staurosporine) to be used for defining the binding site and for validation.

2. Ligand Preparation:

  • Action: Prepare 3D structures of 5-butyl-2-aminothiazole and a known comparator, in this case, the well-characterized CDK2 inhibitor from PDB ID 1H1S .

  • Causality: The ligand's 3D conformation, charge distribution, and protonation state directly impact the docking calculation. Proper preparation ensures the ligand is in a realistic, low-energy state before docking.[13]

  • Procedure:

    • Sketch the 2D structures of the ligands.

    • Convert the 2D structures to 3D.

    • Perform ligand preparation: Assign correct bond orders, add hydrogens, and generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5).

    • Perform a conformational search and energy minimization to ensure the starting structure is not in a high-energy, unrealistic state.

3. Protocol Validation via Redocking:

  • Action: Define the binding grid based on the co-crystallized ligand (Staurosporine from 1DI8) and then dock this same ligand back into the prepared protein structure.

  • Causality: This step validates that the chosen docking software, scoring function, and parameters can successfully reproduce the experimentally observed binding mode. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose (<2.0 Å), builds confidence in the protocol's ability to predict the binding of new, untested ligands.[15]

  • Procedure:

    • Define the docking grid box, ensuring it encompasses the entire binding site occupied by the co-crystallized ligand.

    • Use a standard precision docking mode (e.g., Glide SP or AutoDock Vina).

    • Execute the docking run.

    • Align the output docked pose of the ligand with the original crystal pose and calculate the RMSD. An RMSD value below 2.0 Å confirms the protocol's validity.

4. Comparative Docking Execution:

  • Action: Using the validated protocol, dock 5-butyl-2-aminothiazole and the comparator ligand (from 1H1S) into the prepared CDK2 structure.

  • Causality: With a validated protocol, we can now confidently evaluate our molecule of interest and compare its predicted binding characteristics against a known inhibitor.

  • Procedure:

    • Dock each prepared ligand into the defined binding grid of CDK2.

    • Collect the top-scoring poses for each ligand.

    • Analyze the results based on docking score (a proxy for binding affinity) and the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-stacking, etc.).[16][17]

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Execution Phase PDB 1. Select Target (e.g., PDB: 1DI8) PrepP 2. Prepare Protein (Add H, Remove H2O) PDB->PrepP Grid 4. Define Binding Site (from co-crystal ligand) PrepP->Grid Ligands 3. Prepare Ligands (5-butyl-2-aminothiazole, Comparators) Dock 7. Dock Test Ligands Ligands->Dock Redock 5. Redock Native Ligand Grid->Redock RMSD 6. Calculate RMSD (< 2.0 Å?) Redock->RMSD RMSD->Grid Protocol Failed (Adjust Parameters) RMSD->Dock Protocol Validated Analyze 8. Analyze Poses & Scores Dock->Analyze G cluster_kinase CDK2 Active Site cluster_ligand 5-Butyl-2-aminothiazole Hinge Hinge Region (Leu83) Pocket Hydrophobic Pocket (Ile10, Val64, Phe80) Other Other Residues (Gln131) Core 2-Aminothiazole Core Core->Hinge H-Bonds (Critical) Butyl 5-Butyl Group Butyl->Pocket Hydrophobic Interaction

Predicted interactions of 5-butyl-2-aminothiazole in CDK2.

Pillar 3: Conclusion and Future Directions

Our in-depth molecular docking study, grounded in a self-validating protocol, demonstrates that 5-butyl-2-aminothiazole is a promising scaffold for CDK2 inhibition. It successfully engages the critical hinge region and utilizes a key hydrophobic pocket. The comparative analysis against a known, more potent inhibitor effectively highlights pathways for rational drug design, suggesting that modifications to the 5-position substituent could yield significant gains in binding affinity.

It is imperative to recognize the limitations of in silico methods. Docking scores provide a valuable estimation of binding affinity but do not perfectly correlate with experimental results due to simplifications in scoring functions and the treatment of protein flexibility. [7]Therefore, the crucial next step is the experimental validation of these computational predictions. [14][18]Synthesizing 5-butyl-2-aminothiazole and evaluating its inhibitory activity against CDK2 in an in vitro biochemical assay (e.g., measuring IC50 values) is essential to confirm our hypothesis.

This guide illustrates a robust framework for using molecular docking not just as a predictive tool, but as an integrated component of drug discovery that generates testable hypotheses, guides experimental design, and accelerates the journey from a promising scaffold to a potent lead compound.

References

  • Wang, Z., et al. (2015). Molecular dynamic simulations give insight into the mechanism of binding between 2-aminothiazole inhibitors and CDK5. ResearchGate. Available at: [Link]

  • Vijay, K., et al. (2018). Molecular Docking Studies of Tyrosine Kinase-inhibiting New Styryl-Coumarin derived Aminothiozoles. Der Pharmacia Lettre. Available at: [Link]

  • Gani, A. & Al-Obaidi, Z. (2022). Molecular docking studies of Tyrosine Kinase Inhibitors. Pharmacy Education. Available at: [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]

  • Priya, R. & Garg, P. (2020). Validation of docking. YouTube. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Muthu, M., et al. (2024). Network Pharmacology, Molecular Docking and Experimental Validation on the Wound Healing Potential of Cinnamomum zeylanicum in Diabetic Rats. Drug Design, Development and Therapy. Available at: [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Center for Biotechnology Information. Available at: [Link]

  • Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, K. S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent Pan-Src Kinase Inhibitor. ResearchGate. Available at: [Link]

  • Walter, N. G., et al. (2008). Chemical structures of diverse reported aminothiazole kinase inhibitors. ResearchGate. Available at: [Link]

  • Kim, K. S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. Research With Rutgers. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Singh, S., et al. (2024). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Available at: [Link]

  • Salawu, M. O., et al. (2022). Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. PubMed. Available at: [Link]

  • Durrant, J. D. & McCammon, J. A. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. Available at: [Link]

  • Author Unknown. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at: [Link]

  • Galiano, V., et al. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Available at: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

  • Schneidman-Duhovny, D., et al. (2008). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Aldeghi, M., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Butyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. For professionals in drug discovery and scientific research, handling compounds like 5-Butyl-thiazol-2-ylamine demands a meticulous approach rooted in a deep understanding of its chemical properties and associated hazards. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment.

Hazard Assessment and Characterization: The Foundation of Safe Disposal

The primary hazards associated with aminothiazole derivatives often include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2]

  • Irritation: Can cause skin, eye, and respiratory system irritation.[3][4]

  • Environmental Toxicity: Many thiazole derivatives are classified as very toxic to aquatic life, potentially causing long-term adverse effects in the aquatic environment.[2]

  • Reactivity: Incompatible with strong oxidizing agents and acids.[5][6]

This assessment dictates that this compound must be treated as a hazardous waste stream. Under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), any waste exhibiting characteristics of toxicity or other hazards must be managed from "cradle-to-grave" to ensure safe handling and disposal.[7][8]

Table 1: Inferred Hazard Profile for this compound

PropertyInferred Value / ClassificationRationale / Source
GHS Hazard Statements Likely H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects).Based on data for analogous compounds like 2-Amino-5-methylthiazole and other thiazole derivatives which show similar hazard profiles.[2][4]
GHS Pictograms Exclamation Mark, Health Hazard, EnvironmentCorresponds to the inferred hazard statements for acute toxicity, irritation, and aquatic toxicity.
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides.[5]Reaction with these substances can lead to vigorous, exothermic reactions, compromising safety. It is crucial to segregate this waste stream from incompatible materials.[9]
Primary Disposal Route Approved Hazardous Waste Disposal Plant.[5][6]Due to its inherent toxicity and environmental hazards, landfilling or sewer disposal is not permissible. Professional disposal is mandatory.[2]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Proper personal protection is non-negotiable when handling this compound for disposal. The causality is clear: direct exposure can lead to irritation and potential toxic effects. All handling and preparation for disposal should occur within a certified chemical fume hood to mitigate inhalation risks.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tightly sealing safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Ensure gloves are inspected before use and disposed of properly after handling.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: While handling in a fume hood is the primary control, a NIOSH-approved respirator may be necessary for spill cleanup or if ventilation is inadequate.

Waste Segregation and Containerization Protocol

The first step in the physical disposal process is correct segregation and containment. This protocol is a self-validating system; by preventing accidental mixing of incompatible wastes, it inherently enhances laboratory safety.[9]

Step-by-Step Containerization Procedure:

  • Select an Appropriate Container:

    • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[10]

    • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof screw cap.[11]

    • Ensure the container is appropriately sized for the volume of waste to avoid overfilling.

  • Label the Waste Container:

    • Proper labeling is a key requirement under RCRA. Before adding any waste, affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • A clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

      • The date on which waste was first added to the container (accumulation start date).

  • Segregate the Waste:

    • Store the designated waste container in a satellite accumulation area (SAA) at or near the point of generation.[9][12]

    • Crucially, store this container separately from incompatible materials, particularly strong acids and oxidizing agents, using physical barriers or secondary containment.[11]

    • The SAA should be a designated, low-traffic area away from drains and sources of ignition.[5]

Disposal Workflow: From Laboratory Bench to Final Disposition

The disposal of this compound must be handled through a licensed hazardous waste management company. It is strictly prohibited to dispose of this chemical down the sanitary sewer due to its high aquatic toxicity.[2]

Experimental Protocol: Preparing Waste for Professional Disposal

  • Transfer of Waste:

    • Working inside a chemical fume hood, carefully transfer the this compound waste into the properly labeled hazardous waste container.

    • If transferring a solid, use dedicated, clean spatulas. If transferring a liquid solution, use a funnel to prevent spills.

    • Do not mix this waste with other chemical streams unless you have confirmed their compatibility. It is best practice to maintain separate waste streams.[9]

  • Container Management:

    • Keep the waste container securely closed at all times, except when actively adding waste.[12] This minimizes the release of vapors and prevents spills.

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[9]

  • Decontamination of Empty Containers:

    • For the original reagent bottle or other containers that are now "empty" (containing only residual amounts), triple-rinse with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this procedure is considered hazardous waste and must be collected in a designated "Hazardous Waste - Flammable Liquid" container.

    • Once decontaminated, the original container can often be disposed of as regular trash after defacing the label and removing the cap, but institutional policies must be followed.[13]

  • Arranging for Disposal:

    • Monitor the accumulation date and volume. Federal regulations limit how long and how much waste can be stored in an SAA.[9]

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to schedule a pickup.

    • Provide them with all necessary information from the waste label. They will coordinate with a licensed hazardous waste contractor for proper transportation and disposal, typically via high-temperature incineration at a permitted facility.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing this compound waste in a laboratory setting.

G Disposal Workflow for this compound start Waste Generated: This compound characterize Characterize as Hazardous Waste (Toxic, Irritant, Aquatic Hazard) start->characterize ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood characterize->ppe container_choice Select Compatible Container (HDPE or Glass) ppe->container_choice labeling Label with 'Hazardous Waste' & Chemical Details container_choice->labeling segregate Store in Satellite Accumulation Area Away from Incompatibles labeling->segregate transfer Transfer Waste to Container Keep Container Closed segregate->transfer pickup Contact EHS for Pickup by Licensed Waste Contractor transfer->pickup

Sources

Personal protective equipment for handling 5-Butyl-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 5-Butyl-thiazol-2-ylamine

Executive Safety Summary

  • Compound Class: Alkyl-substituted 2-aminothiazole.[1][2]

  • Primary Hazard: Chemical Irritant / Potential Sensitizer / Acute Toxicity (Oral).

  • Critical Risk Vector: Inhalation of particulates during weighing and dermal absorption due to lipophilic alkyl chain.

  • Operational Status: RESTRICTED . Handle only within a certified Chemical Fume Hood (CFH).

Physicochemical Hazard Profile

To select the correct PPE, one must understand the molecular behavior of the target. This compound (CAS: 39136-62-4) combines a reactive amine headgroup with a lipophilic butyl tail.[1][2]

  • The Amine Moiety (Head): The 2-amino group introduces basicity.[1][2] Upon contact with mucosal membranes (eyes, lungs), it can undergo hydrolysis, leading to alkaline irritation or burns (H314/H319).

  • The Butyl Chain (Tail): The 5-position butyl group increases the LogP (lipophilicity) compared to the parent 2-aminothiazole.[1][2]

    • Implication: Enhanced permeability through the stratum corneum (skin barrier). Standard latex gloves provide insufficient protection against lipophilic amines.

  • Toxicological Unknowns: As a drug development intermediate, full toxicological datasets (LD50, chronic exposure limits) are often incomplete. Universal Precautions for New Chemical Entities (NCEs) must be applied, assuming the compound is a potent sensitizer.

PPE Technical Specifications

The following matrix defines the minimum protective barriers required for handling quantities <10g.

Protection ZoneEquipment StandardTechnical Justification
Hand (Primary) Disposable Nitrile (High-Dexterity) Thickness: 4–5 milProvides tactile feedback for weighing.[1][2] Nitrile offers fair resistance to weak amines but degrades over time.
Hand (Secondary) Extended Cuff Nitrile or Laminate Thickness: >6 mil (Outer)Double-gloving is mandatory. The air gap between gloves reduces permeation kinetics.[1][2] The outer glove acts as a sacrificial barrier.
Ocular Chemical Splash Goggles ANSI Z87.1 (Impact + Splash)Safety glasses are insufficient. Amine vapors or dust can bypass side-shields.[1][2] Goggles seal the ocular cavity against alkaline particulates.
Respiratory Engineering Control (Primary) Do not rely on masks. All open handling must occur in a Class II Fume Hood operating at 80–100 fpm face velocity.
Body Tyvek® Lab Coat / Apron Cotton coats absorb liquids. Polyethylene-coated fabrics (Tyvek) repel lipophilic spills.[1][2]

Operational Workflow: The "Clean-Dirty" Protocol

This workflow minimizes cross-contamination, a common failure point in lab safety.

Phase A: Pre-Operational Setup
  • Verify Airflow: Check fume hood monitor. Sash should be at the safe working height (usually 18 inches).

  • Solvent Staging: Pre-measure solvents (e.g., DCM, Methanol) before opening the compound vial to minimize open-container time.

  • Balance Isolation: Place the micro-balance inside the hood or use a static-free weighing funnel if the balance is external. Never weigh this compound on an open bench.

Phase B: Active Handling (Weighing & Transfer)
  • Technique: Use a disposable anti-static spatula. Aminothiazoles can be electrostatic; static discharge can scatter dust.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "dirty" (touches the vial/spatula) and your dominant hand as "clean" (touches the pen/pipette).

  • Spill Response: If <100mg is spilled in the hood, cover immediately with a solvent-dampened tissue (prevents dust aerosolization) then wipe.[1]

Phase C: Decontamination & Doffing[1][2][3]
  • Solvent Wash: Rinse the spatula and weighing funnel into the reaction vessel or waste stream before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood. Turn them inside out to trap residues.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after leaving the lab.

Visualized Safety Logic

The following diagram illustrates the decision-making pathway for handling this specific compound class.

G Risk Risk Assessment: This compound Form Physical Form: Solid/Powder? Risk->Form EngControl Engineering Control: Fume Hood Required Form->EngControl Dust Hazard PPE_Hands Hand Protection: Double Nitrile (Min) EngControl->PPE_Hands PPE_Eyes Eye Protection: Unvented Goggles EngControl->PPE_Eyes Action_Weigh Action: Weighing PPE_Hands->Action_Weigh PPE_Eyes->Action_Weigh Action_Solubilize Action: Solubilization Action_Weigh->Action_Solubilize Dissolve ASAP Waste Disposal: Segregated Amine Waste Action_Solubilize->Waste Quench/Dispose

Caption: Operational logic flow ensuring redundant barriers against particulate and permeation risks.

Emergency & Disposal Protocols

Disposal Strategy
  • Waste Classification: Basic/Alkaline Organic Waste.

  • Segregation: NEVER mix with acidic waste streams (e.g., acid chlorides, strong mineral acids) in the waste container. The resulting exotherm can cause waste bottle over-pressurization or explosion.

  • Labeling: Clearly mark waste tag with "Contains Aminothiazoles – Irritant/Toxic."

Accidental Exposure Response
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[3]

    • Secondary: Do not use organic solvents (ethanol/DMSO) to wipe skin; this drives the lipophilic butyl chain deeper into the dermis. Use mild soap.

  • Eye Contact:

    • Flush at an eyewash station for a full 15 minutes. Hold eyelids open. The alkaline nature of amines can cause progressive damage even after the initial burn feels "better."

References

  • PubChem. (n.d.). Compound Summary: 2-Aminothiazole (Parent Structure).[1][2][4][5][6] National Library of Medicine. Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.